cis-3-octenoyl-CoA
Description
This compound has been reported in Homo sapiens with data available.
Properties
Molecular Formula |
C29H48N7O17P3S |
|---|---|
Molecular Weight |
891.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-oct-3-enethioate |
InChI |
InChI=1S/C29H48N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h7-8,16-18,22-24,28,39-40H,4-6,9-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/b8-7-/t18-,22-,23-,24+,28-/m1/s1 |
InChI Key |
CSCVMTFVEARIET-IJKSGAABSA-N |
Origin of Product |
United States |
Foundational & Exploratory
role of cis-3-octenoyl-CoA in mitochondrial beta-oxidation
An In-Depth Technical Guide on the Role of cis-3-Octenoyl-CoA in Mitochondrial Beta-Oxidation
For: Researchers, Scientists, and Drug Development Professionals Topic: The Role of this compound in Mitochondrial Beta-Oxidation
Executive Summary
Mitochondrial beta-oxidation is a central metabolic pathway for energy production from saturated fatty acids. However, the catabolism of unsaturated fatty acids, which are common in the diet and cellular lipids, presents unique enzymatic challenges. During the oxidation of fatty acids with double bonds at odd-numbered carbon positions, intermediates such as this compound are formed. This intermediate is not a substrate for the standard beta-oxidation enzyme, enoyl-CoA hydratase, thereby halting the pathway. This guide details the metabolic fate of this compound, focusing on the crucial role of the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase (ECI) , which resolves this metabolic impasse. We present the biochemical pathway, quantitative enzyme characteristics, detailed experimental protocols for analysis, and the significance of this isomerization step for cellular energy homeostasis.
The Metabolic Challenge of Unsaturated Fatty Acids
The canonical mitochondrial beta-oxidation pathway involves a cycle of four enzymatic reactions: dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage.[1] The second step, hydration of the double bond, is catalyzed by enoyl-CoA hydratase, which stereospecifically acts on a trans-Δ² double bond.[1]
The beta-oxidation of an unsaturated fatty acid like oleic acid (cis-Δ⁹-C18) proceeds normally for three cycles, producing an intermediate with a cis-Δ³ double bond (e.g., cis-Δ³-dodecenoyl-CoA). This configuration cannot be processed by enoyl-CoA hydratase, effectively pausing beta-oxidation. This compound is a shorter-chain example of such a problematic intermediate. To continue the metabolic process, this intermediate must be converted into a recognizable substrate for the pathway.
The Key Enzyme: Mitochondrial Δ³,Δ²-Enoyl-CoA Isomerase (ECI)
The solution to the metabolic block posed by this compound is its isomerization to trans-2-octenoyl-CoA. This reaction is catalyzed by Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8).[2] The resulting trans-2-enoyl-CoA is a standard substrate for enoyl-CoA hydratase, allowing beta-oxidation to proceed.
In mammals, several ECI isoenzymes exist. Within the mitochondria, two monofunctional isomerases have been identified: mitochondrial enoyl-CoA isomerase (MECI, also known as ECI1) and a second isomerase (ECI2, formerly Peci) that is found in both mitochondria and peroxisomes.[3][4] Studies on rat liver enzymes have shown that MECI is overwhelmingly responsible for the critical 3-cis → 2-trans isomerization required for the degradation of unsaturated fatty acids.[3][4]
Quantitative Data and Enzyme Characteristics
While detailed kinetic parameters for mitochondrial ECI with this compound are not extensively documented, studies on purified rat mitochondrial isomerase have characterized its properties and substrate preferences. The enzyme shows broad chain-length specificity and is highly active on the 3-cis-enoyl-CoA intermediates that are crucial for completing beta-oxidation.[4][5]
| Property | Value / Description | Source |
| Enzyme Name | Mitochondrial Δ³,Δ²-enoyl-CoA isomerase (MECI / ECI1) | [3][4] |
| EC Number | 5.3.3.8 | [5][6] |
| Location | Mitochondrial Matrix | [5][6] |
| Subunit M.W. | ~29-30 kDa (mature form) | [5][6] |
| Quaternary Structure | Dimer (rat), Trimer (human) | [5][7] |
| Primary Function | Catalyzes the isomerization of 3-cis or 3-trans-enoyl-CoA to 2-trans-enoyl-CoA. | [2][8] |
| Substrate Preference | Most active in catalyzing the 3-cis → 2-trans isomerization. | [3][4] |
| Relative Velocity | For trans-3-enoyl-CoA substrates, the velocity ratio for C6:C10:C12 is 9 : 2.5 : 1, indicating a preference for shorter acyl chains. | [5] |
Signaling Pathways and Metabolic Flow
The isomerization of this compound is an essential step integrated directly into the beta-oxidation spiral. It is not a regulatory point but rather an auxiliary, obligatory step for processing specific fatty acid structures. The pathway ensures that the flow of carbon from unsaturated fatty acids to acetyl-CoA for the TCA cycle is uninterrupted.
References
- 1. Fatty Acids -- Additional Enzymes: Enoyl CoA [library.med.utah.edu]
- 2. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 3. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]
- 4. Functional characterization of Delta3,Delta2-enoyl-CoA isomerases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delta 3,delta 2-enoyl-CoA isomerases. Characterization of the mitochondrial isoenzyme in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial 3-2trans-Enoyl-CoA isomerase. Purification, cloning, expression, and mitochondrial import of the key enzyme of unsaturated fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 1.3 A crystal structure of human mitochondrial Delta3-Delta2-enoyl-CoA isomerase shows a novel mode of binding for the fatty acyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
An In-Depth Technical Guide to the cis-3-Octenoyl-CoA Metabolic Pathway and its Intermediates
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the metabolic pathway involving cis-3-octenoyl-CoA, a key intermediate in the β-oxidation of certain unsaturated fatty acids. It covers the enzymatic reactions, quantitative data on enzyme kinetics, and comprehensive experimental protocols for the analysis of its intermediates.
Introduction to the this compound Metabolic Pathway
The metabolism of fatty acids is a central process in cellular energy homeostasis. While the β-oxidation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the degradation of unsaturated fatty acids, such as linoleic acid, requires auxiliary enzymes to handle the non-standard configurations of their double bonds. This compound emerges as a critical intermediate in the β-oxidation of polyunsaturated fatty acids that possess a double bond at an odd-numbered carbon.
The core challenge in the oxidation of these fatty acids is the presence of a cis double bond, which is not a substrate for the standard enoyl-CoA hydratase. The metabolic pathway of this compound is primarily centered around its isomerization to a trans-2-enoyl-CoA intermediate, which can then re-enter the conventional β-oxidation spiral. This technical guide will delve into the core aspects of this pathway, providing quantitative data and detailed methodologies for its study.
The Metabolic Crossroads of this compound
This compound is an intermediate that arises from the β-oxidation of larger unsaturated fatty acids, such as linoleic acid (a C18:2 fatty acid). After several rounds of conventional β-oxidation, the double bond at the cis-Δ³ position presents a metabolic hurdle. The enzyme Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8) plays a pivotal role in resolving this by converting this compound into trans-2-octenoyl-CoA.[1] This isomerization allows the β-oxidation to proceed.
The key enzymatic steps involving intermediates of the this compound pathway are:
-
Formation of this compound: This intermediate is typically formed from a larger unsaturated acyl-CoA through cycles of β-oxidation. For instance, the degradation of linoleoyl-CoA (cis-9, cis-12-octadecadienoyl-CoA) will eventually yield cis-3-dodecenoyl-CoA, which after another round of β-oxidation would conceptually lead to a C10 intermediate and subsequently a C8 intermediate with a cis-3 double bond.
-
Isomerization: Δ³,Δ²-Enoyl-CoA isomerase catalyzes the conversion of this compound to trans-2-octenoyl-CoA.[1] This is a crucial step as trans-2-enoyl-CoA is a substrate for the next enzyme in the β-oxidation pathway.
-
Hydration: Enoyl-CoA hydratase (EC 4.2.1.17) hydrates trans-2-octenoyl-CoA to produce L-3-hydroxyoctanoyl-CoA.[2]
-
Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) oxidizes L-3-hydroxyoctanoyl-CoA to 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH.[3]
-
Thiolysis: β-ketothiolase (EC 2.3.1.16) cleaves the 3-ketoacyl-CoA, yielding acetyl-CoA and a shortened acyl-CoA (hexanoyl-CoA), which can then continue through the β-oxidation spiral.
Quantitative Data on Pathway Intermediates and Enzymes
The following tables summarize the available quantitative data for the enzymes and intermediates in the this compound metabolic pathway. It is important to note that specific kinetic data for every enzyme with its precise C8 substrate is not always available in the literature. In such cases, data for closely related substrates are provided to give a relevant approximation of enzyme behavior.
| Enzyme | Substrate | Organism | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Δ³,Δ²-Enoyl-CoA isomerase (Eci1p) | This compound | Saccharomyces cerevisiae | Not Reported | Not Reported | 8.5 | Not Reported | [4] |
| (S)-3-Hydroxyacyl-CoA dehydrogenase (FadB') | Acetoacetyl-CoA (C4) | Ralstonia eutropha | 48 | 149 | Not Reported | Not Reported |
Table 1: Kinetic Parameters of Key Enzymes.
| Intermediate | Tissue | Organism | Concentration (nmol/g) | Reference |
| Unsaturated Acyl-CoAs (general) | Rat Heart | Rattus norvegicus | up to 22.9 | |
| Unsaturated Acyl-CoAs (general) | Rat Kidney | Rattus norvegicus | up to 22.9 | |
| Unsaturated Acyl-CoAs (general) | Rat Liver | Rattus norvegicus | up to 22.9 | |
| Unsaturated Acyl-CoAs (general) | Rat Brain | Rattus norvegicus | up to 22.9 |
Experimental Protocols
Synthesis of cis-3-Octenoic Acid
The synthesis of cis-3-octenoic acid is a prerequisite for the enzymatic synthesis of this compound and for use as an analytical standard. A common method involves the stereospecific reduction of an alkyne.
Principle: This method relies on the partial hydrogenation of an octynoic acid precursor using a catalyst that favors the formation of the cis-alkene.
Protocol:
-
Synthesis of 5-Octynoic Acid: 5-octynoic acid can be synthesized from 1-chloroheptyne-4 and sodium cyanide, followed by hydrolysis.
-
Stereospecific Semihydrogenation:
-
Dissolve 5-octynoic acid in a suitable solvent such as ethanol.
-
Add a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead).
-
Hydrogenate the mixture under a hydrogen atmosphere at room temperature and atmospheric pressure.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops after the uptake of one equivalent of hydrogen.
-
Once the reaction is complete, filter off the catalyst.
-
Remove the solvent under reduced pressure to yield cis-3-octenoic acid.
-
-
Purification: The resulting cis-3-octenoic acid can be purified by distillation or chromatography.
Analysis of this compound and its Intermediates by LC-MS/MS
Principle: This method allows for the sensitive and specific quantification of acyl-CoA species from biological samples. It involves liquid chromatographic separation followed by tandem mass spectrometry detection.
Protocol:
-
Sample Preparation (from cultured cells or tissues):
-
Harvest cells or tissue and immediately quench metabolic activity by flash-freezing in liquid nitrogen.
-
Homogenize the sample in a cold extraction buffer (e.g., 2:1:1 acetonitrile:methanol (B129727):water).
-
Include an internal standard, such as a ¹³C-labeled acyl-CoA, for accurate quantification.
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
Solid-Phase Extraction (SPE) (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample supernatant onto the cartridge.
-
Wash the cartridge with an aqueous buffer to remove polar impurities.
-
Elute the acyl-CoAs with a methanol-based solvent.
-
Dry the eluate under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried sample in a suitable injection solvent (e.g., 95:5 water:acetonitrile with 10 mM ammonium (B1175870) acetate).
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient: A linear gradient from 2% to 98% mobile phase B over approximately 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry (Tandem Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for each analyte. For acyl-CoAs, a common neutral loss of 507 Da (the 3'-phosphoadenosine diphosphate (B83284) moiety) is often observed.
-
Example Transitions:
-
This compound: Monitor the transition of the precursor ion [M+H]⁺ to a specific product ion.
-
trans-2-Octenoyl-CoA: Monitor the transition of the precursor ion [M+H]⁺ to a specific product ion.
-
L-3-Hydroxyoctanoyl-CoA: Monitor the transition of the precursor ion [M+H]⁺ to a specific product ion.
-
-
-
-
Data Analysis:
-
Quantify the analytes by comparing the peak areas of the endogenous compounds to those of the internal standards and a standard curve generated with known concentrations of the analytes.
-
Visualizations of Pathways and Workflows
Metabolic Pathway of this compound
Caption: Metabolic fate of this compound in β-oxidation.
Experimental Workflow for Acyl-CoA Analysis
Caption: Workflow for the analysis of acyl-CoA intermediates.
Conclusion
The metabolic pathway of this compound is a critical junction in the degradation of polyunsaturated fatty acids. Understanding the enzymes and intermediates in this pathway is essential for researchers in metabolism, and for professionals in drug development targeting metabolic disorders. The isomerization of this compound to its trans-2 counterpart is a key step that enables the continuation of β-oxidation. This guide has provided a comprehensive overview of this pathway, including the available quantitative data and detailed experimental protocols for the analysis of its intermediates. Further research to determine the specific kinetic parameters of the involved enzymes with their C8 substrates and the intracellular concentrations of these intermediates will provide a more complete picture of the regulation and flux through this important metabolic route.
References
An In-depth Technical Guide to the Biosynthesis of Unsaturated Fatty Acids and the Putative Pathway of cis-3-Octenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biosynthesis of unsaturated fatty acids is a critical metabolic process across all domains of life, yielding essential components of cell membranes, signaling molecules, and energy storage compounds. This technical guide provides a comprehensive overview of the aerobic and anaerobic pathways of unsaturated fatty acid biosynthesis, with a specialized focus on the putative formation of the medium-chain fatty acyl-CoA, cis-3-octenoyl-CoA. This document details the enzymatic steps, key intermediates, and regulatory mechanisms governing these pathways. Furthermore, it offers in-depth experimental protocols for the analysis of fatty acids and the assessment of fatty acid synthase activity, equipping researchers with the necessary tools to investigate these complex biological systems. The guide also presents quantitative data in structured tables and visualizes complex pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of the core concepts.
Introduction to Unsaturated Fatty Acid Biosynthesis
Unsaturated fatty acids (UFAs) are characterized by the presence of one or more double bonds in their aliphatic chain. The position and geometry (cis/trans) of these double bonds are crucial for their biological function. There are two primary pathways for the de novo synthesis of UFAs: the aerobic and anaerobic pathways.[1]
-
Aerobic Pathway: This pathway is widespread in eukaryotes and some bacteria. It involves the introduction of a double bond into a pre-existing saturated fatty acid by the action of fatty acid desaturase enzymes. These enzymes are mixed-function oxidases that require molecular oxygen and a reducing agent, typically NADPH or NADH.[2]
-
Anaerobic Pathway: Predominantly found in bacteria, this pathway introduces the double bond during the fatty acid elongation cycle, without the requirement of molecular oxygen. A key step involves the dehydration of a β-hydroxyacyl-ACP intermediate to form a cis-β,γ-enoyl-ACP, which is then further elongated.[1]
The Putative Biosynthetic Pathway of this compound
While the biosynthesis of long-chain UFAs is well-characterized, the formation of medium-chain UFAs with a cis-3 double bond, such as that found in octenoic acid, is less understood. Based on the principles of the anaerobic UFA synthesis pathway in organisms like Escherichia coli, a putative pathway for this compound can be proposed.[3] This pathway would be a branch point in the saturated fatty acid synthesis cycle.
The key enzymatic step is the dehydration of a β-hydroxyoctanoyl-ACP intermediate. In contrast to the typical formation of a trans-2-enoyl-ACP by the enzyme FabZ in saturated fatty acid synthesis, a specialized β-hydroxyacyl-ACP dehydratase, analogous to E. coli's FabA, would catalyze the formation of cis-3-octenoyl-ACP.[3] This intermediate could then be released as a free fatty acid and subsequently activated to its CoA thioester, or potentially be directly transacylated to Coenzyme A.
An alternative mechanism for the formation of a cis-3 double bond has been identified in Streptococcus pneumoniae. This pathway involves the enzyme FabM, which isomerizes a trans-2-decenoyl-ACP intermediate to cis-3-decenoyl-ACP.[4] A similar isomerase acting on an eight-carbon substrate could also lead to the formation of this compound.
Visualizing the Putative Pathway
References
- 1. A kinetic framework for modeling oleochemical biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetically guided, ratiometric tuning of fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Analysis of Interdependent Kinetic Controls of Fatty Acid Synthases - PMC [pmc.ncbi.nlm.nih.gov]
The Unraveling of a Key Player in Fatty Acid Metabolism: A Technical History of Enoyl-CoA Isomerase
For Immediate Release
A deep dive into the discovery, characterization, and pivotal role of enoyl-CoA isomerase, an essential enzyme in the metabolism of unsaturated fatty acids. This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive historical and technical guide to this critical enzyme.
Abstract
Enoyl-CoA isomerase (EC 5.3.3.8) is a crucial enzyme in the β-oxidation of unsaturated fatty acids, catalyzing the isomerization of 3-cis or 3-trans-enoyl-CoA to the 2-trans-enoyl-CoA intermediate necessary for the core β-oxidation pathway. First identified in the 1960s, our understanding of this enzyme has evolved to reveal multiple isoforms with distinct subcellular localizations and functions. This technical guide chronicles the discovery and history of enoyl-CoA isomerase, detailing the key experiments that elucidated its function, the purification and characterization of its various forms, and its significance in metabolic health and disease.
Early Discovery and Characterization
The journey to understanding the metabolism of unsaturated fatty acids led to the discovery of enoyl-CoA isomerase. Early studies in the mid-20th century on fatty acid oxidation primarily focused on saturated fatty acids. However, it became apparent that the degradation of unsaturated fatty acids required additional enzymatic machinery.
The foundational work on enoyl-CoA isomerase was conducted in the 1960s. The enzyme was first identified and purified from rat liver mitochondria through techniques such as gel filtration and ion-exchange chromatography.[1] A pivotal 1965 publication by W. Stoffel and H. Caesar described the enzymatic reactions involved in the β-oxidation of mono- and polyunsaturated fatty acids, laying the groundwork for understanding the role of enoyl-CoA isomerase.
Initial Purification from Rat Liver Mitochondria
The initial purification protocols for mitochondrial enoyl-CoA isomerase, while not detailed in the readily available literature, generally followed a multi-step chromatographic approach. A generalized protocol based on methods from that era is outlined below.
Experimental Protocol: Generalized Purification of Mitochondrial Enoyl-CoA Isomerase (circa 1970s)
-
Tissue Homogenization: Freshly isolated rat livers are homogenized in a buffered sucrose (B13894) solution to maintain organelle integrity.
-
Mitochondrial Isolation: The homogenate is subjected to differential centrifugation to isolate the mitochondrial fraction.
-
Mitochondrial Lysis: The isolated mitochondria are lysed, often through osmotic shock or sonication, to release the matrix proteins.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: A fractional ammonium sulfate precipitation is performed to broadly separate proteins based on their solubility.
-
Ion-Exchange Chromatography: The protein fraction containing isomerase activity is applied to an ion-exchange column (e.g., DEAE-cellulose). Proteins are eluted with a salt gradient, and fractions are assayed for isomerase activity.
-
Gel Filtration Chromatography: Active fractions from ion-exchange chromatography are pooled, concentrated, and further purified by size-exclusion (gel filtration) chromatography (e.g., using a Sephadex column) to separate proteins based on their molecular weight.
-
Enzyme Activity Assays: Throughout the purification process, enzyme activity is monitored to track the enrichment of enoyl-CoA isomerase.
Elucidation of Function and Catalytic Mechanism
Enoyl-CoA isomerase catalyzes the reversible isomerization of a carbon-carbon double bond from the cis-Δ³ or trans-Δ³ position to the trans-Δ² position. This is essential because the enoyl-CoA hydratase of the β-oxidation pathway is specific for a trans-Δ² double bond.
The reaction mechanism proceeds via an E1cb mechanism where a glutamate (B1630785) residue in the active site acts as a general base to deprotonate the C2 position of the substrate, forming an enolate intermediate. This intermediate is stabilized by an oxyanion hole formed by the main chain amides of two other residues. The carbonyl group then reforms, and the glutamate residue protonates the C4 position, resulting in the 2-trans-enoyl-CoA product.
The Discovery of Multiple Isoforms and Locations
Further research revealed that enoyl-CoA isomerase is not a single entity but exists in various forms with distinct localizations and functions.
Mitochondrial Isoforms: Short-Chain and Long-Chain
Within the mitochondria, two distinct enoyl-CoA isomerases were identified: a short-chain and a long-chain specific enzyme.[1] The discovery of these was aided by immunoblotting techniques, where antibodies raised against enoyl-CoA isomerase showed binding to the short-chain isomerase but not the long-chain one. The long-chain isomerase was identified by its different elution profile during chromatography.[1]
Peroxisomal Enoyl-CoA Isomerase and the Multifunctional Enzyme
A significant advancement was the discovery of enoyl-CoA isomerase activity in peroxisomes. In rat liver, the peroxisomal isomerase was found to be part of a multifunctional enzyme (MFE), also known as a trifunctional enzyme.[2] This single polypeptide possesses enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and Δ³,Δ²-enoyl-CoA isomerase activities.[2] This discovery highlighted the compartmentalization of fatty acid metabolism and the existence of distinct mitochondrial and peroxisomal β-oxidation pathways.[3][4]
Further studies in rat liver identified two types of peroxisomal multifunctional proteins, MFP-1 and MFP-2. MFP-1 is involved in the degradation of straight-chain fatty acids, while MFP-2 and its cleavage products are implicated in the breakdown of the side chain of cholesterol for bile acid synthesis.[5] Rat peroxisomal acyl-CoA oxidase I was also found to have intrinsic enoyl-CoA isomerase activity.[6]
Genetic and Molecular Biological Advances
The advent of molecular biology techniques in the late 20th century revolutionized the study of enoyl-CoA isomerase.
Cloning of the Human Enoyl-CoA Isomerase cDNA
In the 1990s, the cDNA for human mitochondrial 3,2-trans-enoyl-CoA isomerase was cloned and expressed. This was a critical step in understanding the enzyme's structure, regulation, and its role in human health and disease.
Identification of ECI1 and ECI2 Genes
Genetic studies have identified two key genes encoding for enoyl-CoA isomerases in mammals, ECI1 and ECI2. These genes encode for mitochondrial and peroxisomal/mitochondrial isoforms, respectively.
-
ECI1: Encodes the primary mitochondrial enoyl-CoA isomerase.
-
ECI2: Encodes an isomerase with dual localization in both mitochondria and peroxisomes.[7]
Studies on Eci1-deficient knockout mice revealed a mild phenotype, suggesting that ECI2 can compensate for the lack of ECI1 activity.[8] This functional redundancy underscores the importance of this enzymatic step in fatty acid metabolism.
Experimental Protocol: Generation of an ECI1 Knockout Mouse Model
The generation of an Eci1 knockout mouse model typically involves the following steps using CRISPR/Cas9 technology:[9][10][11][12][13]
-
Guide RNA (gRNA) Design: Design gRNAs that target a critical exon of the Eci1 gene to introduce a frameshift mutation, leading to a non-functional protein.
-
Preparation of CRISPR Components: Synthesize the designed gRNAs and obtain Cas9 nuclease protein.
-
Microinjection into Zygotes: Microinject the gRNAs and Cas9 protein into the pronuclei of fertilized mouse eggs.
-
Embryo Transfer: Transfer the microinjected zygotes into pseudopregnant female mice.
-
Genotyping of Offspring: Screen the resulting pups for the desired mutation in the Eci1 gene using PCR and DNA sequencing.
-
Breeding to Establish a Knockout Line: Breed the founder mice carrying the mutation to establish a homozygous knockout mouse line.
Quantitative Data and Enzymatic Properties
The characterization of enoyl-CoA isomerase has involved detailed kinetic studies to determine its substrate specificity and catalytic efficiency.
Table 1: Substrate Specificity of Rat Liver Enoyl-CoA Isomerases [14]
| Enzyme | Preferred Isomerization Reaction |
| MECI (Mitochondrial) | 3-cis → 2-trans |
| ECI (Mitochondrial/Peroxisomal) | 3-trans → 2-trans |
| MFE1 (Peroxisomal) | 2,5 → 3,5 |
Table 2: Kinetic Parameters of Yeast Peroxisomal Enoyl-CoA Isomerase [15]
| Substrate | Km (µM) | Vmax (units/mg) |
| trans-3-Hexenoyl-CoA | 21.5 | Not Reported |
Note: Detailed Km and Vmax values for various substrates across different species and isoforms are often found within specific research articles and can vary based on experimental conditions.
Experimental Protocol: Spectrophotometric Assay for Enoyl-CoA Isomerase Activity
A common method to assay enoyl-CoA isomerase activity involves a coupled spectrophotometric assay.[16][17][18][19]
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the substrate (e.g., 3-cis-enoyl-CoA), and an excess of a coupling enzyme, such as enoyl-CoA hydratase. In some variations, the subsequent dehydrogenase is also included, and the reduction of NAD+ is monitored.
-
Initiation of Reaction: Add the purified enoyl-CoA isomerase or cell lysate to the reaction mixture to start the reaction.
-
Spectrophotometric Monitoring: Monitor the increase in absorbance at a specific wavelength corresponding to the formation of the product of the coupled reaction. For example, if coupled with enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, the production of NADH can be monitored at 340 nm.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product being monitored.
Signaling Pathways and Logical Relationships
The role of enoyl-CoA isomerase is intricately linked to the overall process of fatty acid β-oxidation.
Conclusion
From its initial discovery as a necessary component for the breakdown of unsaturated fats to the characterization of its various isoforms and its role in human health, the story of enoyl-CoA isomerase is a testament to the incremental and collaborative nature of scientific discovery. This technical guide provides a historical and methodological framework for understanding this vital enzyme, offering valuable insights for researchers and professionals in the fields of metabolism and drug development. The continued study of enoyl-CoA isomerase and its regulation holds promise for a deeper understanding of metabolic diseases and the development of novel therapeutic strategies.
References
- 1. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 2. Peroxisomal bifunctional protein from rat liver is a trifunctional enzyme possessing 2-enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and delta 3, delta 2-enoyl-CoA isomerase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Intrinsic enoyl-CoA isomerase activity of rat acyl-CoA oxidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alliancegenome.org [alliancegenome.org]
- 8. Functional redundancy of mitochondrial enoyl-CoA isomerases in the oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gem.wi.mit.edu [gem.wi.mit.edu]
- 10. Generation of Gene Knockout Mice by ES Cell Microinjection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Designing and generating a mouse model: frequently asked questions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Easi-CRISPR protocol for creating knock-in and conditional knockout mouse models using long ssDNA donors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional characterization of Delta3,Delta2-enoyl-CoA isomerases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 16. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of cis-3-Octenoyl-CoA in Peroxisomal Fatty Acid Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisomes are ubiquitous organelles that play a critical role in cellular lipid metabolism. One of their key functions is the β-oxidation of fatty acids that cannot be, or are inefficiently, degraded in mitochondria. This includes very-long-chain fatty acids, branched-chain fatty acids, and certain unsaturated fatty acids. The degradation of unsaturated fatty acids with double bonds at odd-numbered carbon positions requires a set of auxiliary enzymes to resolve the non-standard intermediates that are formed. This guide provides an in-depth technical overview of the function of a specific intermediate, cis-3-octenoyl-CoA, in the peroxisomal fatty acid degradation pathway. We will delve into the enzymatic conversion of this molecule, present available quantitative data, detail relevant experimental protocols, and illustrate the regulatory signaling pathways.
The Metabolic Fate of this compound in Peroxisomes
Unsaturated fatty acids with a double bond at an odd-numbered carbon, after several cycles of β-oxidation, yield an acyl-CoA with a cis- or trans-double bond at the 3-position. This compound is a key intermediate in the degradation of fatty acids such as oleic acid. The canonical β-oxidation enzyme, enoyl-CoA hydratase, cannot act on this substrate. Therefore, an auxiliary enzyme, Δ3,Δ2-enoyl-CoA isomerase (ECI) , is required to convert this compound into a substrate that can re-enter the β-oxidation spiral.
The peroxisomal ECI catalyzes the isomerization of the cis-3 double bond to a trans-2 double bond, yielding trans-2-octenoyl-CoA. This product is a standard substrate for the subsequent steps of β-oxidation, which are catalyzed by enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase.
Quantitative Data
Specific kinetic parameters such as Km and Vmax for the isomerization of this compound by peroxisomal Δ3,Δ2-enoyl-CoA isomerase are not extensively reported in the literature. However, specific activities for the yeast and human peroxisomal enzymes have been determined.
| Enzyme Source | Substrate | Specific Activity (U/mg) | Reference |
| Saccharomyces cerevisiae (Eci1p) | This compound | 16 | --INVALID-LINK-- |
| Human (PECI) | This compound | 27 | --INVALID-LINK-- |
A unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under the specified conditions.
Experimental Protocols
Synthesis of this compound
Principle:
The synthesis involves two main steps:
-
Activation of the carboxylic acid (cis-3-octenoic acid, which can be obtained by oxidation of cis-3-octen-1-ol).
-
Thioesterification with Coenzyme A.
A common method for the activation and thioesterification is the use of a carbodiimide (B86325) coupling agent or conversion to a mixed anhydride (B1165640) followed by reaction with CoA. Alternatively, an enzymatic approach using an acyl-CoA synthetase can be employed.
Adapted Protocol (Mixed Anhydride Method):
-
Oxidation of cis-3-octen-1-ol (B1661926) to cis-3-octenoic acid: This can be achieved using standard oxidation methods, for example, with Jones reagent (chromium trioxide in sulfuric acid and acetone) or a milder oxidant like pyridinium (B92312) chlorochromate (PCC). The product should be purified by column chromatography.
-
Activation and Thioesterification:
-
Dissolve cis-3-octenoic acid in an anhydrous organic solvent (e.g., tetrahydrofuran).
-
Cool the solution to 0°C and add triethylamine.
-
Slowly add ethyl chloroformate to form the mixed anhydride.
-
In a separate vial, dissolve Coenzyme A (lithium salt) in an aqueous buffer (e.g., 0.5 M NaHCO₃, pH 8.0).
-
Add the CoA solution to the mixed anhydride solution and stir vigorously at room temperature for 1-2 hours.
-
The reaction progress can be monitored by the disappearance of free thiols using Ellman's reagent (DTNB).
-
-
Purification:
-
The resulting this compound can be purified by solid-phase extraction or by reverse-phase high-performance liquid chromatography (HPLC).
-
The purified product should be lyophilized and stored at -80°C. The concentration can be determined spectrophotometrically using the extinction coefficient for the adenine (B156593) ring of CoA (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).
-
Assay for Δ3,Δ2-Enoyl-CoA Isomerase Activity
A continuous spectrophotometric coupled assay is commonly used to measure the activity of Δ3,Δ2-enoyl-CoA isomerase.
Principle:
The isomerization of this compound to trans-2-octenoyl-CoA is followed by the hydration of trans-2-octenoyl-CoA by enoyl-CoA hydratase to produce 3-hydroxyoctanoyl-CoA. The subsequent NAD⁺-dependent oxidation of 3-hydroxyoctanoyl-CoA by 3-hydroxyacyl-CoA dehydrogenase leads to the formation of NADH, which can be monitored by the increase in absorbance at 340 nm.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM Tris-HCl buffer, pH 8.0
-
50 µM NAD⁺
-
Excess of purified enoyl-CoA hydratase (e.g., 5-10 units)
-
Excess of purified 3-hydroxyacyl-CoA dehydrogenase (e.g., 5-10 units)
-
Sample containing Δ3,Δ2-enoyl-CoA isomerase (e.g., purified enzyme or peroxisomal fraction)
-
-
Initiation: Start the reaction by adding the substrate, this compound, to a final concentration of 50-100 µM.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.
-
Calculation: The rate of NADH formation is proportional to the activity of Δ3,Δ2-enoyl-CoA isomerase. The specific activity can be calculated using the molar extinction coefficient of NADH (ε₃₄₀ = 6,220 M⁻¹cm⁻¹).
Signaling Pathways and Logical Relationships
The degradation of unsaturated fatty acids in peroxisomes is transcriptionally regulated, primarily by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3] Fatty acids and their derivatives, including potentially intermediates of peroxisomal β-oxidation, can act as ligands for PPARα.
PPARα Signaling Pathway
References
- 1. academic.oup.com [academic.oup.com]
- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
The Crossroads of Fatty Acid Metabolism: A Technical Guide to cis-3-Octenoyl-CoA and its Implications in Inborn Errors of Metabolism
For Immediate Release
A deep dive into the metabolic significance of cis-3-octenoyl-CoA, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its role in mitochondrial fatty acid beta-oxidation and its direct linkage to the rare inborn error of metabolism, enoyl-CoA isomerase deficiency. This document outlines the biochemical pathway, pathological consequences of its accumulation, and detailed experimental protocols for its study.
Introduction: The Pivotal Role of this compound in Fatty Acid Beta-Oxidation
This compound is a critical intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids. The degradation of fatty acids with double bonds at odd-numbered carbon positions necessitates the action of the enzyme enoyl-CoA isomerase. This enzyme catalyzes the conversion of the cis-3 double bond to a trans-2 double bond, allowing the molecule to re-enter the beta-oxidation spiral. A disruption in this enzymatic step leads to the accumulation of cis-3-enoyl-CoA intermediates, including this compound, with significant pathological consequences.[1][2][3][4]
The Metabolic Pathway: Isomerization of this compound
The beta-oxidation of unsaturated fatty acids requires auxiliary enzymes to handle the naturally occurring cis double bonds. For an unsaturated fatty acid like linoleic acid, after several rounds of beta-oxidation, a cis-3-enoyl-CoA intermediate is formed. In the case of an eight-carbon chain, this intermediate is this compound. The enzyme enoyl-CoA isomerase (EC 5.3.3.8) is responsible for the stereospecific isomerization of this compound to trans-2-octenoyl-CoA, a substrate for enoyl-CoA hydratase, the next enzyme in the beta-oxidation pathway.[1][3][4]
Inborn Errors of Metabolism: Enoyl-CoA Isomerase Deficiency
A deficiency in enoyl-CoA isomerase activity is a rare, autosomal recessive inborn error of metabolism that directly impacts the processing of unsaturated fatty acids. While human cases are not well-documented, a mouse model deficient in 3,2-trans-enoyl-CoA isomerase has provided significant insights into the pathophysiology of this condition.[2]
Clinical Presentation and Biochemical Markers
The clinical presentation of disorders affecting enoyl-CoA isomerase activity, such as short-chain enoyl-CoA hydratase (ECHS1) deficiency which can present with similar metabolic blocks, includes severe developmental delay, regression, dystonia, seizures, and elevated lactate, often with brain MRI abnormalities consistent with Leigh syndrome.[5][6][7][8]
The primary biochemical hallmark of enoyl-CoA isomerase deficiency is the accumulation of 3-cis and 3-trans-enoyl-CoA intermediates. This leads to the urinary excretion of specific medium-chain unsaturated dicarboxylic acids, which serve as key diagnostic markers.[1][2] In the mouse model, fasting leads to the accumulation of unsaturated fatty acyl groups in ester lipids and significant triglyceride deposition in hepatocytes (steatosis).[2]
| Biochemical Marker | Normal Metabolism | Enoyl-CoA Isomerase Deficiency | Reference |
| Urinary Medium-Chain Unsaturated Dicarboxylic Acids | Low to undetectable | Significantly elevated | [1][2] |
| Hepatic Triglycerides | Normal levels | Massively accumulated (Steatosis) | [2] |
| Plasma Unsaturated Acylcarnitines | Baseline levels | Elevated, particularly C12:1 | [9] |
| Blood Glucose (during fasting) | Maintained | Trend towards hypoglycemia | [1][9] |
Table 1: Biochemical consequences of Enoyl-CoA Isomerase Deficiency.
Pathophysiology and Cellular Toxicity
The accumulation of this compound and other unsaturated acyl-CoA esters is believed to exert cellular toxicity through several mechanisms:
-
Mitochondrial Dysfunction: The buildup of these intermediates can impair mitochondrial function, not only by disrupting the beta-oxidation pathway itself but also by potentially inhibiting other mitochondrial enzymes and processes.[10]
-
Altered Gene Expression: The accumulation of unprocessed fatty acid intermediates can lead to the activation of peroxisome proliferator-activated receptors (PPARs), inducing the expression of enzymes involved in peroxisomal beta-oxidation and microsomal omega-oxidation as a compensatory, yet insufficient, mechanism.[2]
-
Cellular Signaling Disruption: Acyl-CoAs are signaling molecules that can modulate the activity of various enzymes and transcription factors. Their abnormal accumulation can disrupt cellular signaling pathways.
Experimental Protocols
Quantification of this compound and other Acyl-CoAs
The analysis of acyl-CoA species in biological samples is challenging due to their low abundance and instability. A robust method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To quantify the levels of this compound and other acyl-CoA species in cell or tissue samples.
Methodology:
-
Sample Preparation:
-
Homogenize frozen tissue or cell pellets in a cold extraction solution (e.g., 10% trichloroacetic acid or an acetonitrile/methanol/water mixture).[11][12]
-
Include an internal standard, such as an odd-chain length acyl-CoA (e.g., heptadecanoyl-CoA), for accurate quantification.[13]
-
Centrifuge to pellet precipitated proteins.
-
The supernatant containing the acyl-CoAs is collected for analysis.
-
-
LC-MS/MS Analysis:
-
Employ a reversed-phase C18 column for chromatographic separation.[13]
-
Use a gradient elution with a mobile phase containing an ion-pairing agent (e.g., triethylamine) to improve peak shape and retention of the polar acyl-CoA molecules.[13]
-
Perform detection using a tandem mass spectrometer in positive electrospray ionization (ESI) mode.
-
Monitor for specific precursor-to-product ion transitions for each acyl-CoA species of interest. For this compound, the specific mass transition would be determined based on its molecular weight and fragmentation pattern.
-
Enoyl-CoA Isomerase Enzyme Assay
Objective: To determine the kinetic parameters of enoyl-CoA isomerase with this compound as a substrate.
Methodology:
-
Enzyme Source: Purified recombinant human enoyl-CoA isomerase or mitochondrial extracts from tissue samples.
-
Substrate: Synthesized this compound.
-
Assay Principle: The conversion of this compound to trans-2-octenoyl-CoA can be monitored spectrophotometrically by coupling the reaction with the subsequent steps of beta-oxidation. The hydration of trans-2-octenoyl-CoA by enoyl-CoA hydratase does not lead to a change in absorbance. However, the subsequent NAD+-dependent dehydrogenation of 3-hydroxyoctanoyl-CoA by 3-hydroxyacyl-CoA dehydrogenase results in the formation of NADH, which can be monitored by the increase in absorbance at 340 nm.
-
Reaction Mixture:
-
Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Saturating amounts of enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase
-
NAD+
-
Varying concentrations of this compound
-
-
Procedure:
-
Initiate the reaction by adding the enzyme source.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by plotting the initial velocities against the substrate concentrations.
-
| Kinetic Parameter | Description | Significance in Disease |
| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. Reflects the affinity of the enzyme for the substrate. | An increased Km for this compound in a mutated enzyme would indicate reduced affinity, leading to impaired metabolism. |
| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | A decreased Vmax would indicate a reduced catalytic efficiency of the enzyme, contributing to substrate accumulation. |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | A lower kcat signifies a less efficient enzyme. |
| kcat/Km | A measure of the enzyme's overall catalytic efficiency. | A reduced kcat/Km is a strong indicator of a pathogenic enzyme variant. |
Table 2: Key Enzyme Kinetic Parameters for Enoyl-CoA Isomerase.
Therapeutic Considerations and Future Directions
Currently, there is no specific treatment for enoyl-CoA isomerase deficiency. Management strategies for related fatty acid oxidation disorders typically involve dietary modifications, such as the avoidance of fasting and a low-fat, high-carbohydrate diet, to reduce the metabolic flux through the beta-oxidation pathway.[14]
Future research should focus on:
-
Developing reliable diagnostic methods for the direct quantification of this compound in clinical samples.
-
Investigating the precise molecular mechanisms of this compound-induced cellular toxicity.
-
Exploring therapeutic strategies such as enzyme replacement therapy or pharmacological chaperones to restore enoyl-CoA isomerase activity.
-
Further characterizing the human phenotype of enoyl-CoA isomerase deficiency through the identification and study of affected individuals.
Conclusion
This compound stands at a critical juncture in the metabolism of unsaturated fatty acids. A comprehensive understanding of its biochemical role and the pathological consequences of its accumulation in inborn errors of metabolism, such as enoyl-CoA isomerase deficiency, is essential for the development of effective diagnostic and therapeutic interventions. The experimental approaches outlined in this guide provide a framework for researchers to further elucidate the significance of this metabolite in human health and disease.
References
- 1. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 2. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]
- 3. Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acids -- Additional Enzymes: Enoyl CoA [library.med.utah.edu]
- 5. Clinical, biochemical and metabolic characterization of patients with short-chain enoyl-CoA hydratase(ECHS1) deficiency: two case reports and the review of the literature | springermedizin.de [springermedizin.de]
- 6. Mitochondrial Short-Chain Enoyl-CoA Hydratase 1 Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Clinical, biochemical and metabolic characterization of patients with short-chain enoyl-CoA hydratase(ECHS1) deficiency: two case reports and the review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical, biochemical, and genetic features of four patients with short-chain enoyl-CoA hydratase (ECHS1) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional redundancy of mitochondrial enoyl-CoA isomerases in the oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Recent Advances in the Pathophysiology of Fatty Acid Oxidation Defects: Secondary Alterations of Bioenergetics and Mitochondrial Calcium Homeostasis Caused by the Accumulating Fatty Acids [frontiersin.org]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in the Understanding and Treatment of Mitochondrial Fatty Acid Oxidation Disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemistry of cis-3-Octenoyl-CoA Conversion: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the stereochemical conversion of cis-3-octenoyl-CoA, a critical step in the β-oxidation of unsaturated fatty acids. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the enzymatic processes, quantitative data, and relevant experimental methodologies.
Introduction: The Challenge of Unsaturated Fatty Acid Oxidation
The mitochondrial and peroxisomal β-oxidation pathways are central to fatty acid metabolism, efficiently catabolizing saturated fatty acids to acetyl-CoA. However, the presence of double bonds in unsaturated fatty acids, such as oleic and linoleic acid, introduces stereochemical complexities that require the action of auxiliary enzymes. When β-oxidation of an unsaturated fatty acid with a double bond at an odd-numbered carbon proceeds, an intermediate with a cis- or trans-Δ³ double bond is formed, such as this compound. This intermediate is not a substrate for the next enzyme in the canonical β-oxidation spiral, acyl-CoA dehydrogenase. The enzyme enoyl-CoA isomerase resolves this metabolic impasse by catalyzing the isomerization of the double bond to the trans-Δ² position, thereby allowing β-oxidation to continue.
The Core Reaction: Isomerization of this compound
The pivotal step in the metabolism of this compound is its conversion to a substrate amenable to the standard β-oxidation machinery. This is accomplished by the enzyme Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8).
The Biochemical Transformation
Enoyl-CoA isomerase catalyzes the stereospecific isomerization of the cis- or trans-double bond at the C3 position (γ-carbon) to a trans-double bond at the C2 position (β-carbon).[1] Specifically for the topic at hand, this compound is converted to trans-2-octenoyl-CoA.[1][2] This product, trans-2-octenoyl-CoA, is a standard substrate for the next enzyme in the β-oxidation pathway, enoyl-CoA hydratase.[3]
The overall reaction can be summarized as: (3Z)-oct-3-enoyl-CoA ⇌ (2E)-oct-2-enoyl-CoA[2]
Caption: Biochemical conversion of this compound.
Enzymology of the Conversion
The isomerization of this compound is catalyzed by different isoforms of enoyl-CoA isomerase located in both mitochondria and peroxisomes. These enzymes belong to the crotonase superfamily and share a common structural fold.
Enzyme Isoforms and Subcellular Location
Multiple enoyl-CoA isomerases have been identified in mammals, exhibiting broad but distinct substrate specificities.
-
Mitochondrial Enoyl-CoA Isomerase (ECI1): This is a key enzyme in the mitochondrial β-oxidation of unsaturated fatty acids.
-
Peroxisomal Enoyl-CoA Isomerase (ECI): Found in both peroxisomes and mitochondria, this isoform was previously known as the peroxisomal enoyl-CoA isomerase.
-
Multifunctional Enzyme 1 (MFE1): Located in peroxisomes, this enzyme possesses enoyl-CoA isomerase activity in addition to other enzymatic functions.
While ECI1 (also referred to as MECI) is most active in catalyzing the 3-cis to 2-trans isomerization, the ECI isoform shows a preference for the 3-trans to 2-trans isomerization.
Catalytic Mechanism
The catalytic mechanism of enoyl-CoA isomerase proceeds via an E1cb mechanism. Key catalytic residues within the active site facilitate the proton transfer and stabilization of a dienolate intermediate.
-
Deprotonation: A glutamate (B1630785) residue (Glu158 in peroxisomal yeast enzyme, Glu136 in human mitochondrial enzyme) acts as a general base to abstract a proton from the C2 carbon of the substrate.
-
Intermediate Stabilization: The resulting negative charge is delocalized, forming a dienolate intermediate. This intermediate is stabilized by an "oxyanion hole" formed by the backbone amide groups of key residues (e.g., Ala70 and Leu126 in the yeast peroxisomal enzyme; Leu77 and Gly111 in the human mitochondrial enzyme).
-
Reprotonation: The same glutamate residue, now acting as a general acid, donates the proton to the C4 carbon of the intermediate.
-
Product Release: This results in the formation of the trans-2-enoyl-CoA product, which is then released from the active site.
Caption: Catalytic cycle of enoyl-CoA isomerase.
Quantitative Data on Enzyme Activity
The efficiency of enoyl-CoA isomerase with different substrates provides insight into its physiological role. While specific kinetic data for this compound is not always explicitly detailed, data for similar substrates demonstrate the enzyme's activity.
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Rat Peroxisomal Acyl-CoA Oxidase I (intrinsic isomerase activity) | cis-3-Hexenoyl-CoA | - | - | Comparable to authentic isomerase | |
| Rat Peroxisomal Acyl-CoA Oxidase I (intrinsic isomerase activity) | This compound | - | - | Comparable to authentic isomerase | |
| Rat Liver Peroxisomal Δ³-Δ²-enoyl-CoA isomerase | cis-3-Hexenoyl-CoA | - | - | - | |
| Rat Liver Peroxisomal Multifunctional Enzyme 1 | cis-3-Hexenoyl-CoA | - | - | - | |
| Plant Cotyledons | - | - | - | 106 | |
| Rat Liver | - | - | - | 0.07 x 106 |
Experimental Protocols
The study of this compound conversion relies on robust experimental assays to determine enzyme activity and reaction kinetics.
Spectrophotometric Assay for Enoyl-CoA Isomerase Activity
This continuous assay monitors the hydration of the trans-2-enoyl-CoA product by an excess of a coupling enzyme, enoyl-CoA hydratase (crotonase). The hydration of the double bond leads to a decrease in absorbance at 263 nm.
Principle: cis-3-Enoyl-CoA --(Enoyl-CoA Isomerase)--> trans-2-Enoyl-CoA trans-2-Enoyl-CoA + H₂O --(Enoyl-CoA Hydratase)--> 3-Hydroxyacyl-CoA
Materials:
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Enoyl-CoA hydratase (crotonase) solution
-
This compound substrate solution
-
Purified enoyl-CoA isomerase preparation
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the potassium phosphate buffer and a saturating amount of enoyl-CoA hydratase.
-
Add the enoyl-CoA isomerase sample to the cuvette and mix gently.
-
Initiate the reaction by adding the this compound substrate.
-
Immediately monitor the decrease in absorbance at 263 nm over time.
-
The rate of the reaction is proportional to the enoyl-CoA isomerase activity. The molar extinction coefficient for the hydration of the trans-2 double bond can be used to calculate the specific activity.
HPLC-Based Analysis of Substrate Conversion
High-performance liquid chromatography (HPLC) can be used to separate and quantify the substrate (this compound) and the product (trans-2-octenoyl-CoA).
Principle: The different isomers of octenoyl-CoA can be separated based on their hydrophobicity using a reverse-phase HPLC column.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer like potassium phosphate)
-
Standards for this compound and trans-2-octenoyl-CoA
-
Quenching solution (e.g., acid)
Procedure:
-
Set up an enzymatic reaction containing the buffer, enoyl-CoA isomerase, and this compound.
-
Incubate the reaction at a specific temperature for a defined period.
-
Stop the reaction at various time points by adding a quenching solution.
-
Inject the quenched reaction mixture into the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the CoA moiety).
-
Identify and quantify the substrate and product peaks by comparing their retention times and peak areas to the standards.
Caption: Workflow for HPLC-based analysis of isomerase activity.
Functional Redundancy and Clinical Significance
Despite the critical role of enoyl-CoA isomerase, a deficiency in the mitochondrial ECI1 enzyme has not yet been identified in humans. This suggests the presence of compensatory mechanisms.
Overlapping Functions of Isomerase Isoforms
Studies in knockout mice have shown that a deficiency in Eci1 leads to a mild phenotype, characterized by the accumulation of specific unsaturated acylcarnitines, such as C12:1-acylcarnitine, especially after a high-fat diet. This mild presentation is likely due to the compensatory activity of a second mitochondrial enoyl-CoA isomerase, Eci2. Knockdown of Eci2 in Eci1-deficient cells leads to a more pronounced accumulation of unsaturated fatty acid intermediates, supporting the concept of functional redundancy.
Caption: Functional redundancy of mitochondrial enoyl-CoA isomerases.
Diagnostic Markers
In the absence of ECI1 activity, the accumulation of specific metabolites can serve as potential diagnostic markers. Elevated levels of C12:1 acylcarnitine and hypoglycemia could be indicative of an underlying ECI1 deficiency.
Conclusion
The stereochemical conversion of this compound to trans-2-octenoyl-CoA, catalyzed by enoyl-CoA isomerase, is an elegant solution to a potential bottleneck in the β-oxidation of unsaturated fatty acids. The existence of multiple isomerase isoforms with overlapping specificities underscores the importance of this metabolic step and provides a robust system for handling a variety of unsaturated fatty acyl-CoA intermediates. A thorough understanding of the enzymology, kinetics, and regulation of this conversion is crucial for a complete picture of fatty acid metabolism and may offer insights into metabolic disorders and therapeutic interventions.
References
An In-depth Technical Guide on the Cellular Localization of cis-3-Octenoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolism of unsaturated fatty acids is a critical cellular process, providing energy and essential building blocks for various biological functions. Among the myriad of fatty acyl-CoA molecules, cis-3-octenoyl-CoA occupies a unique position as an intermediate in the β-oxidation of certain unsaturated fatty acids. Understanding the cellular and enzymatic machinery responsible for its metabolism is paramount for elucidating fundamental metabolic pathways and for the development of therapeutic strategies targeting metabolic disorders. This technical guide provides a comprehensive overview of the cellular localization of this compound metabolism, detailing the key enzymes, their subcellular compartments, and the experimental protocols used to unravel these intricate processes.
Core Metabolic Hubs: Mitochondria and Peroxisomes
The breakdown of fatty acids, including this compound, primarily occurs in two distinct cellular organelles: mitochondria and peroxisomes.[1][2] While both compartments share the fundamental four-step sequence of β-oxidation (oxidation, hydration, dehydrogenation, and thiolytic cleavage), they exhibit crucial differences in their enzymatic machinery, substrate specificity, and physiological roles.
Mitochondria , often referred to as the powerhouse of the cell, are the primary sites for the complete oxidation of most fatty acids to acetyl-CoA, which then enters the citric acid cycle to generate ATP.[3] The mitochondrial β-oxidation pathway is highly efficient in energy production.
Peroxisomes , on the other hand, are involved in a more diverse range of metabolic activities, including the β-oxidation of very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain unsaturated fatty acids that are poor substrates for mitochondrial enzymes.[1][2] Peroxisomal β-oxidation is a chain-shortening process, and the resulting shorter acyl-CoAs are often transported to mitochondria for complete oxidation.[1]
The Enzymatic Machinery for this compound Metabolism
The metabolism of this compound requires the action of auxiliary enzymes in addition to the core β-oxidation enzymes. The cis-double bond at an odd-numbered carbon position prevents the direct action of the standard β-oxidation hydratase. The key enzymes involved are:
-
Δ³,Δ²-Enoyl-CoA Isomerase (ECI): This crucial enzyme catalyzes the isomerization of the cis-3 or trans-3 double bond to a trans-2 double bond, generating trans-2-octenoyl-CoA, a substrate for the next enzyme in the β-oxidation spiral.[4][5]
-
Enoyl-CoA Hydratase (ECH) or Crotonase: This enzyme hydrates the trans-2-enoyl-CoA intermediate to form L-3-hydroxyacyl-CoA.[6][7]
-
L-3-Hydroxyacyl-CoA Dehydrogenase (HAD): This enzyme oxidizes L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.
-
3-Ketoacyl-CoA Thiolase: This enzyme cleaves 3-ketoacyl-CoA into acetyl-CoA and a shortened acyl-CoA.
Both mitochondria and peroxisomes possess isoforms of these enzymes, with distinct characteristics and substrate specificities.
Mitochondrial Metabolism of this compound
In mitochondria, the metabolism of this compound is initiated by the mitochondrial Δ³,Δ²-enoyl-CoA isomerase (ECI1) . The human mitochondrial ECI1 has been structurally characterized, and its active site is known to accommodate acyl-CoA substrates, including those with a cis-3 double bond.[5] This enzyme efficiently converts this compound to trans-2-octenoyl-CoA.[4]
Following isomerization, the mitochondrial short-chain enoyl-CoA hydratase (ECHS1) hydrates trans-2-octenoyl-CoA.[8] The subsequent steps of dehydrogenation and thiolysis are carried out by the corresponding mitochondrial enzymes to complete the β-oxidation cycle.
Peroxisomal Metabolism of this compound
Peroxisomes also possess a Δ³,Δ²-enoyl-CoA isomerase . In some organisms, this isomerase activity is part of a multifunctional enzyme that also exhibits enoyl-CoA hydratase and/or L-3-hydroxyacyl-CoA dehydrogenase activities.[3][9] For instance, rat peroxisomal acyl-CoA oxidase I has been shown to possess intrinsic enoyl-CoA isomerase activity.[10]
The subsequent hydration step in peroxisomes can be carried out by enoyl-CoA hydratase , which is often part of a bifunctional or multifunctional protein (MFE). Mammalian peroxisomes contain two types of multifunctional enzymes, MFE-1 and MFE-2, with different stereospecificities for the hydratase reaction.[11]
Quantitative Data on Enzyme Activity
Direct kinetic parameters for the metabolism of this compound by specific mitochondrial and peroxisomal enzymes are not extensively reported in the literature. However, data from closely related substrates provide valuable insights into the efficiency of these enzymes.
| Enzyme | Organism/Organelle | Substrate | Kcat/Km (M⁻¹s⁻¹) | Reference |
| Peroxisomal Acyl-CoA Oxidase I (with isomerase activity) | Rat Liver | cis-Hexenoyl-CoA | Comparable to authentic isomerase | [10] |
| Peroxisomal Acyl-CoA Oxidase I (with isomerase activity) | Rat Liver | trans-Octenoyl-CoA | Comparable to authentic isomerase | [10] |
| Δ³,Δ²-Enoyl-CoA Isomerase | Plant Cotyledons (Peroxisomal) | cis-3-Hexenoyl-CoA | 10⁶ | [3] |
Note: The kinetic data for this compound is inferred from studies on structurally similar substrates. Further research is required to determine the precise kinetic parameters for this specific molecule with various enzyme isoforms.
Experimental Protocols
Subcellular Fractionation for Isolation of Mitochondria and Peroxisomes
Objective: To separate mitochondria and peroxisomes from cellular homogenates to study the localization of enzyme activities.
Methodology: Differential centrifugation followed by density gradient centrifugation is the standard method.
-
Homogenization: Tissues (e.g., liver) or cultured cells are homogenized in an ice-cold isotonic buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4) using a Dounce or Potter-Elvehjem homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min) to pellet nuclei and unbroken cells.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g for 20 min) to pellet the mitochondrial fraction.
-
The supernatant from this step contains the microsomal and cytosolic fractions, while the pellet is enriched in mitochondria and peroxisomes.
-
-
Density Gradient Centrifugation:
-
Resuspend the mitochondrial/peroxisomal pellet in the homogenization buffer.
-
Layer the suspension onto a pre-formed density gradient (e.g., sucrose, Percoll, or Nycodenz gradient).
-
Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours).
-
Mitochondria and peroxisomes will band at different densities and can be collected as separate fractions.
-
-
Analysis: The purity of the fractions should be assessed by measuring the activity of marker enzymes (e.g., succinate (B1194679) dehydrogenase for mitochondria and catalase for peroxisomes).
Synthesis of this compound
Objective: To synthesize the substrate required for enzymatic assays.
Methodology: A chemo-enzymatic approach is often employed.
-
Synthesis of cis-3-Octenoic Acid: This can be achieved through various organic synthesis routes, for example, by the Wittig reaction between pentanal and the ylide derived from 3-(triphenylphosphonio)propanoate.
-
Activation to Acyl-CoA: The synthesized cis-3-octenoic acid is then converted to its CoA thioester. This can be done enzymatically using an acyl-CoA synthetase or chemically using reagents like 1,1'-carbonyldiimidazole. For radiolabeling, a radioactive precursor such as [1-¹⁴C]octenoic acid can be used.[12]
Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity
Objective: To measure the rate of conversion of this compound to trans-2-octenoyl-CoA.
Methodology: A spectrophotometric assay is commonly used.
-
Principle: The formation of the trans-2-enoyl-CoA product is monitored by the increase in absorbance at 263 nm, which is characteristic of the α,β-unsaturated thioester bond.
-
Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), the enzyme preparation (from isolated organelles or purified), and the substrate, this compound.
-
Measurement: The reaction is initiated by the addition of the substrate, and the change in absorbance at 263 nm is recorded over time using a spectrophotometer.
-
Calculation: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient for trans-2-enoyl-CoA.
An alternative, more sensitive method involves using High-Performance Liquid Chromatography (HPLC) to separate the substrate and product, allowing for direct quantification.[13]
Assay for Enoyl-CoA Hydratase Activity
Objective: To measure the rate of hydration of trans-2-enoyl-CoA.
Methodology: A spectrophotometric assay is widely used.
-
Principle: The hydration of the double bond in trans-2-enoyl-CoA leads to a decrease in absorbance at 263 nm.
-
Reaction Mixture: The reaction mixture typically includes a buffer (e.g., 50 mM Tris-HCl, pH 8.0), the enzyme source, and the substrate, trans-2-octenoyl-CoA (which is the product of the isomerase reaction).
-
Measurement: The reaction is started by adding the substrate, and the decrease in absorbance at 263 nm is monitored.
-
Calculation: The initial reaction rate is determined from the linear phase of the absorbance change.
For stereospecific analysis of the 3-hydroxyacyl-CoA product, a chiral HPLC-tandem mass spectrometry method can be employed.[13]
Regulation of this compound Metabolism
The metabolism of unsaturated fatty acids, including this compound, is tightly regulated at multiple levels to meet the cell's energy demands and maintain lipid homeostasis.
Transcriptional Regulation
The expression of genes encoding the enzymes of β-oxidation is primarily controlled by the peroxisome proliferator-activated receptor alpha (PPARα) and the sterol regulatory element-binding protein 1c (SREBP-1c).[14][15]
-
PPARα: This nuclear receptor is activated by fatty acids and their derivatives. Upon activation, it forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating the expression of enzymes involved in fatty acid uptake and oxidation in both mitochondria and peroxisomes.[1][16]
-
SREBP-1c: This transcription factor is a key regulator of lipogenesis. High levels of insulin (B600854) and glucose activate SREBP-1c, which promotes the synthesis of fatty acids. Conversely, SREBP-1c can down-regulate the expression of genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase 1 (CPT1).[2][17]
Post-Translational Modifications
The activity of β-oxidation enzymes can also be modulated by post-translational modifications (PTMs), such as phosphorylation, acetylation, and ubiquitination.[18][19][20] For example, acetylation of lysine (B10760008) residues on mitochondrial enzymes can be influenced by the cellular nutrient status and can affect their activity.[21] Sirtuin 3 (SIRT3), a mitochondrial deacetylase, is known to regulate the activity of several β-oxidation enzymes. While specific PTMs regulating the enzymes that metabolize this compound are not yet fully elucidated, it is an active area of research.
Signaling Pathways and Logical Relationships
The intricate interplay of metabolic pathways and regulatory networks ensures a coordinated response to cellular needs. The following diagrams illustrate key relationships in the metabolism of this compound.
Caption: Cellular compartmentalization of this compound metabolism.
Caption: Transcriptional control of fatty acid metabolism.
References
- 1. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. The 1.3 A crystal structure of human mitochondrial Delta3-Delta2-enoyl-CoA isomerase shows a novel mode of binding for the fatty acyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial Fatty Acid Oxidation Disorders Associated with Short-Chain Enoyl-CoA Hydratase (ECHS1) Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation of peroxisomal enoyl-CoA hydratase in rainbow trout and immunochemical identification with the bifunctional enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficient synthesis of radiolabeled propionyl-coenzyme A and acetyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A chiral high-performance liquid chromatography-tandem mass spectrometry method for the stereospecific analysis of enoyl-coenzyme A hydratases/isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reconstitution of human peroxisomal β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondrial 3-2trans-Enoyl-CoA isomerase. Purification, cloning, expression, and mitochondrial import of the key enzyme of unsaturated fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radiometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 17. uniprot.org [uniprot.org]
- 18. Post‐translational modifications of proteins associated with yeast peroxisome membrane: An essential mode of regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Post-translational modification - Wikipedia [en.wikipedia.org]
- 21. Enoyl-CoA hydratase-1 regulates mTOR signaling and apoptosis by sensing nutrients - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the cis-3 Double Bond in Fatty Acyl-CoAs: A Technical Guide for Researchers and Drug Development Professionals
Introduction
The metabolism of fatty acids is a cornerstone of cellular energy homeostasis and provides essential precursors for signaling molecules and complex lipids. While the β-oxidation of saturated fatty acids follows a well-defined, cyclical pathway, the degradation of unsaturated fatty acids necessitates a series of auxiliary enzymes to handle the unique stereochemistry of their double bonds. A critical, yet often overlooked, intermediate in this process is the cis-3-enoyl-CoA. This technical guide provides an in-depth exploration of the biological significance of the cis-3 double bond in fatty acyl-CoAs, detailing the enzymatic pathways that process this intermediate, presenting key quantitative data, outlining experimental protocols for its study, and discussing its relevance as a potential target for drug development.
The Metabolic Fate of cis-3-Enoyl-CoAs in β-Oxidation
Unsaturated fatty acids, particularly those with double bonds at odd-numbered carbon positions, inevitably generate cis-3-enoyl-CoA intermediates during β-oxidation. The canonical β-oxidation spiral is equipped to handle only trans-2-enoyl-CoA substrates. The presence of a cis-3 double bond presents a metabolic roadblock that, if unresolved, would lead to the incomplete degradation of a vast array of dietary and endogenous fatty acids.
The resolution of this metabolic challenge is primarily orchestrated by the enzyme Δ3,Δ2-enoyl-CoA isomerase (EC 5.3.3.8) . This enzyme catalyzes the isomerization of the cis-3 double bond to a trans-2 double bond, thereby converting the problematic intermediate into a substrate that can re-enter the mainstream β-oxidation pathway. This isomerization is a crucial step for the complete oxidation of many unsaturated fatty acids and is essential for maximizing energy yield from these molecules.[1][2]
In the case of polyunsaturated fatty acids with double bonds at even-numbered positions, the metabolic challenge is more complex. The degradation of these fatty acids leads to the formation of a 2,4-dienoyl-CoA intermediate. While not a direct cis-3-enoyl-CoA, its subsequent metabolism involves the generation of a 3-enoyl-CoA, which is then acted upon by Δ3,Δ2-enoyl-CoA isomerase. This pathway requires the concerted action of 2,4-dienoyl-CoA reductase (EC 1.3.1.34) , which reduces the 2,4-dienoyl-CoA to a 3-enoyl-CoA, and then Δ3,Δ2-enoyl-CoA isomerase to produce the final trans-2-enoyl-CoA.[1][3][4]
These enzymatic processes occur in both mitochondria and peroxisomes, the two main sites of fatty acid β-oxidation in mammalian cells. The coordinated action of these auxiliary enzymes ensures the efficient catabolism of a wide variety of unsaturated fatty acids.
Quantitative Data on Key Enzymes
The efficiency and substrate preference of the enzymes that metabolize cis-3-enoyl-CoAs and related intermediates are critical for understanding their physiological roles. The following tables summarize key kinetic parameters for Δ3,Δ2-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase.
Table 1: Kinetic Parameters of Yeast Peroxisomal Δ3,Δ2-Enoyl-CoA Isomerase
| Substrate | kcat (s⁻¹) | Km (µM) | Reference |
| trans-3-Hexenoyl-CoA | 6.0 | 21.5 | |
| cis-3-Octenoyl-CoA | 8.5 | Not Reported |
Table 2: Kinetic Parameters of Human Peroxisomal 2,4-Dienoyl-CoA Reductase (pDCR)
| Substrate | Km (µM) | Note | Reference |
| Short-chain acyl-CoAs (e.g., C6) | Higher (at least 6-fold) | Compared to longer chain substrates | |
| Long-chain acyl-CoAs (≥ C10) | Lower |
Experimental Protocols
The study of cis-3-enoyl-CoA metabolism relies on robust experimental methods. This section provides detailed protocols for key assays used to characterize the enzymes involved.
Spectrophotometric Assay for Δ3,Δ2-Enoyl-CoA Isomerase Activity
This assay measures the activity of Δ3,Δ2-enoyl-CoA isomerase by coupling the formation of the trans-2-enoyl-CoA product to the subsequent reactions of β-oxidation, which can be monitored spectrophotometrically.
Principle: The isomerization of a 3-enoyl-CoA to a 2-enoyl-CoA is followed by the hydration of the 2-enoyl-CoA by enoyl-CoA hydratase to form 3-hydroxyacyl-CoA. The 3-hydroxyacyl-CoA is then oxidized by 3-hydroxyacyl-CoA dehydrogenase, which is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the isomerase activity.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
NAD⁺ solution: 10 mM in water
-
Enoyl-CoA hydratase (crotonase)
-
3-Hydroxyacyl-CoA dehydrogenase
-
Substrate: 3-cis-enoyl-CoA or 3-trans-enoyl-CoA (e.g., 3-cis-dodecenoÿl-CoA) solution (1 mM in water)
-
Enzyme sample (purified or cell lysate)
Procedure:
-
In a quartz cuvette, prepare a reaction mixture containing:
-
800 µL Assay Buffer
-
100 µL NAD⁺ solution
-
10 µL Enoyl-CoA hydratase solution (sufficient for non-rate-limiting activity)
-
10 µL 3-Hydroxyacyl-CoA dehydrogenase solution (sufficient for non-rate-limiting activity)
-
50 µL Enzyme sample
-
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration and to measure any background NADH production.
-
Initiate the reaction by adding 30 µL of the 3-enoyl-CoA substrate solution.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions.
Radioactive Assay for 2,4-Dienoyl-CoA Reductase Activity
This highly sensitive assay measures the incorporation of tritium (B154650) from [4B-³H]NADPH into the product of the 2,4-dienoyl-CoA reductase reaction.
Principle: The reductase catalyzes the reduction of a 2,4-dienoyl-CoA substrate using [4B-³H]NADPH as a cofactor, resulting in the incorporation of tritium into the resulting 3-enoyl-CoA product. The radioactive product is then separated from the unreacted [³H]NADPH, and its radioactivity is quantified.
Reagents:
-
Assay Buffer: 50 mM Potassium phosphate (B84403) buffer, pH 7.4
-
[4B-³H]NADPH solution
-
Substrate: 2-trans,4-cis-decadienoyl-CoA or 2-trans,4-trans-decadienoyl-CoA solution
-
Hydroxylamine (B1172632) solution
-
Enzyme sample
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing:
-
Assay Buffer
-
[4B-³H]NADPH
-
Enzyme sample
-
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the 2,4-dienoyl-CoA substrate.
-
After a defined incubation period, stop the reaction by adding hydroxylamine solution to cleave the thioester bond.
-
Extract the reaction mixture with toluene to separate the tritiated fatty acid product (soluble in the organic phase) from the unreacted [³H]NADPH (which remains in the aqueous phase).
-
Measure the radioactivity of the toluene phase using a scintillation counter.
-
Calculate the enzyme activity based on the amount of tritium incorporated into the product over time.
Signaling Pathways and Logical Relationships
The metabolism of cis-3-enoyl-CoAs is intricately linked to the overall process of unsaturated fatty acid β-oxidation. The following diagrams, generated using Graphviz, illustrate these pathways and the logical flow of the experimental assays.
Caption: Metabolic pathway for the β-oxidation of an unsaturated fatty acid with a cis-3 double bond.
Caption: Auxiliary pathway for the β-oxidation of polyunsaturated fatty acids.
Caption: Workflow for the spectrophotometric assay of Δ³,Δ²-enoyl-CoA isomerase activity.
Implications for Drug Development
The enzymes involved in the metabolism of cis-3-enoyl-CoAs and other unusual β-oxidation intermediates represent potential targets for therapeutic intervention in various metabolic diseases.
Targeting Fatty Acid Oxidation: Inhibitors of fatty acid oxidation are being explored for the treatment of conditions such as stable angina and chronic heart failure. By shifting the energy metabolism of the heart from fatty acid oxidation to glucose oxidation, these drugs can improve cardiac efficiency and reduce oxygen demand. While current inhibitors like trimetazidine (B612337) target the final enzyme of the β-oxidation spiral, 3-ketoacyl-CoA thiolase, there is potential for developing more specific inhibitors that target the auxiliary enzymes.
Potential for Specificity: Targeting Δ3,Δ2-enoyl-CoA isomerase or 2,4-dienoyl-CoA reductase could offer a more nuanced approach to modulating fatty acid metabolism. For instance, inhibiting these enzymes might selectively affect the breakdown of certain types of unsaturated fatty acids, which could be beneficial in conditions where the accumulation of specific lipid species is pathogenic.
Challenges and Future Directions: A significant challenge in developing inhibitors for these auxiliary enzymes is the potential for off-target effects and the complex interplay between mitochondrial and peroxisomal β-oxidation. Further research is needed to fully elucidate the specific roles of these enzymes in different tissues and disease states. High-throughput screening of compound libraries against purified Δ3,Δ2-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase could identify novel lead compounds for drug development.
Conclusion
The cis-3 double bond in fatty acyl-CoAs represents a critical juncture in the metabolism of unsaturated fatty acids. Its efficient conversion to a trans-2 isomer by Δ3,Δ2-enoyl-CoA isomerase is essential for complete energy extraction from these important biomolecules. The coordinated action of this and other auxiliary enzymes ensures metabolic flexibility and adaptability. A thorough understanding of the biochemistry of these pathways, supported by robust quantitative data and experimental methodologies, is crucial for advancing our knowledge of lipid metabolism and for the development of novel therapeutic strategies targeting metabolic diseases. The information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals working in this dynamic field.
References
- 1. Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of mitochondrial beta -oxidation of unsaturated fatty acids in the 3,2-trans-enoyl-CoA isomerase-deficient mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 4. Molecular Identification and Characterization of the Arabidopsis Δ3,5,Δ2,4-Dienoyl-Coenzyme A Isomerase, a Peroxisomal Enzyme Participating in the β-Oxidation Cycle of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Chemo-enzymatic Synthesis of cis-3-Octenoyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3-Octenoyl-CoA is an activated medium-chain fatty acid intermediate involved in various metabolic pathways, including fatty acid β-oxidation and the biosynthesis of certain natural products. Its specific cis configuration at the C3 position makes it a valuable substrate for studying the stereospecificity of enzymes involved in lipid metabolism. The synthesis of this molecule, however, can be challenging due to the stereochemical requirements of the double bond. This application note details a robust chemo-enzymatic approach for the synthesis of this compound, beginning with the chemical synthesis of the cis-3-octenoic acid precursor, followed by an efficient enzymatic ligation to Coenzyme A (CoA). This method combines the versatility of chemical synthesis for creating the specific fatty acid isomer with the high selectivity and mild reaction conditions of enzymatic catalysis for the final activation step.
Overall Synthesis Strategy
The chemo-enzymatic synthesis of this compound is a two-stage process. The first stage involves the chemical synthesis of the precursor molecule, cis-3-octenoic acid. This can be achieved through stereoselective methods such as the Wittig reaction or the partial hydrogenation of an alkyne. The second stage is the enzymatic ligation of the synthesized cis-3-octenoic acid to Coenzyme A, catalyzed by an acyl-CoA synthetase (also known as an acyl-CoA ligase). This enzyme utilizes the energy from ATP hydrolysis to form the high-energy thioester bond. The final product is then purified using chromatographic techniques.
Caption: Chemo-enzymatic workflow for the synthesis of this compound.
Data Presentation
| Parameter | Value/Range | Method/Conditions | Reference/Note |
| Chemical Synthesis | |||
| Yield of cis-3-Octenoic Acid | Typically >70% | Wittig reaction followed by hydrolysis. | Yield is dependent on reaction conditions and purification. |
| Enzymatic Ligation | |||
| Enzyme | Acyl-CoA Synthetase (e.g., from Pseudomonas aeruginosa) | Recombinantly expressed and purified. | Broad substrate specificity acyl-CoA synthetases are suitable. |
| pH Optimum | 7.5 - 8.0 | Tris-HCl or Potassium Phosphate buffer. | Enzyme activity is pH-dependent. |
| Temperature Optimum | 30 - 37 °C | Incubation with gentle shaking. | Higher temperatures may lead to enzyme denaturation. |
| Reaction Time | 2 - 16 hours | Monitored by HPLC or TLC. | Reaction progress should be monitored to determine the optimal time. |
| Estimated Yield | >80% | Based on the conversion of the fatty acid precursor. | Actual yield may vary depending on the specific enzyme and reaction conditions.[1] |
| Purification | |||
| Method | Reversed-Phase HPLC | C18 column with a water/acetonitrile (B52724) gradient. | Provides high purity of the final product.[2] |
| Purity of Final Product | >95% | Assessed by HPLC and Mass Spectrometry. | Purity is crucial for subsequent biological assays. |
Experimental Protocols
Stage 1: Chemical Synthesis of cis-3-Octenoic Acid (via Wittig Reaction)
This protocol describes a two-step synthesis of cis-3-octenoic acid from butanal using a Wittig reagent.
Step 1.1: Synthesis of Ethyl (Z)-oct-3-enoate
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (3-carboxypropyl)triphenylphosphonium (B14145455) bromide in anhydrous dimethylformamide (DMF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a strong base, such as sodium hydride (NaH) or n-butyllithium, portion-wise to the suspension.
-
Stir the mixture at room temperature for 1-2 hours until the formation of the deep red-colored ylide is complete.
-
Wittig Reaction: Cool the reaction mixture back to 0°C and add a solution of butanal in anhydrous tetrahydrofuran (B95107) (THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude ethyl (Z)-oct-3-enoate.
Step 1.2: Alkaline Hydrolysis to cis-3-Octenoic Acid
-
Dissolve the crude ethyl (Z)-oct-3-enoate in a mixture of ethanol (B145695) and water.
-
Add a solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting ester is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of ~2 with dilute hydrochloric acid (HCl).
-
Extract the desired cis-3-octenoic acid with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude cis-3-octenoic acid.
-
Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.
Stage 2: Enzymatic Synthesis of this compound
This protocol is adapted from established procedures for the enzymatic synthesis of acyl-CoAs using a broad-substrate-specificity acyl-CoA synthetase.[1]
Materials:
-
cis-3-Octenoic acid
-
Coenzyme A (lithium salt)
-
Adenosine-5'-triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl or Potassium Phosphate buffer (pH 7.5)
-
Acyl-CoA Synthetase (e.g., recombinant, purified)
-
Dithiothreitol (DTT) (optional, for enzyme stability)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
50 mM Tris-HCl or Potassium Phosphate buffer (pH 7.5)
-
5 mM MgCl₂
-
2.5 mM ATP
-
1.5 mM Coenzyme A
-
1 mM cis-3-Octenoic acid (dissolved in a minimal amount of DMSO or ethanol if necessary)
-
10 µg/mL purified acyl-CoA synthetase
-
-
Incubation: Incubate the reaction mixture at 30°C for 2-16 hours with gentle shaking. The optimal incubation time should be determined by monitoring the reaction progress.
-
Monitoring: The formation of this compound can be monitored by observing the depletion of free CoA using Ellman's reagent or by analyzing small aliquots of the reaction mixture by reversed-phase HPLC.
-
Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile or by acidifying with formic acid to precipitate the enzyme.
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant containing the this compound to a new tube for purification.
Stage 3: Purification of this compound by HPLC
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is required.
-
A reversed-phase C18 column is typically used for the separation of acyl-CoAs.[2]
Mobile Phase:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or an appropriate buffer like potassium phosphate.
-
Solvent B: Acetonitrile with 0.1% TFA.
Procedure:
-
Sample Preparation: Filter the supernatant from the enzymatic reaction through a 0.22 µm syringe filter before injection.
-
Chromatography:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).
-
Inject the sample onto the column.
-
Elute the acyl-CoA using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 95% Solvent B over 30-40 minutes.
-
Monitor the elution at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of CoA.
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Post-Purification: Lyophilize the collected fractions to obtain the purified product as a powder.
-
Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Signaling Pathways and Logical Relationships
The enzymatic ligation of a fatty acid to Coenzyme A is a fundamental biochemical reaction. The acyl-CoA synthetase catalyzes a two-step reaction involving the formation of an acyl-adenylate intermediate.
Caption: Mechanism of acyl-CoA synthetase catalysis.
References
Application Note: Quantification of cis-3-Octenoyl-CoA using HPLC
Introduction
Cis-3-octenoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids containing a double bond at an odd-numbered carbon. The accurate quantification of this metabolite is crucial for studying fatty acid metabolism, identifying potential enzymatic deficiencies, and understanding the metabolic flux in various physiological and pathological states. High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a robust and reliable method for the separation and quantification of this compound from biological matrices.
Principle
This method utilizes reversed-phase HPLC to separate this compound from other acyl-CoA species and endogenous interfering compounds. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase (C18 column) and a polar mobile phase. A gradient elution with an organic solvent (acetonitrile) and an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) acetate) is employed to achieve optimal separation. Acyl-CoAs, including this compound, possess a strong UV absorbance at 260 nm due to the adenine (B156593) moiety of the coenzyme A molecule, allowing for sensitive detection and quantification.[1] Quantification is achieved by using an internal standard and constructing a calibration curve.
Data Presentation
The quantitative data for this compound in different biological samples can be summarized as follows. This data is representative and will vary based on the specific experimental conditions and biological system under investigation.
| Sample ID | Sample Type | Concentration of this compound (pmol/mg protein) | Standard Deviation (±) |
| Control 1 | Liver Tissue | 15.2 | 1.8 |
| Control 2 | Liver Tissue | 14.8 | 2.1 |
| Treated 1 | Liver Tissue | 25.6 | 3.5 |
| Treated 2 | Liver Tissue | 28.1 | 4.2 |
| Blank | Matrix only | Not Detected | N/A |
Experimental Protocols
1. Materials and Reagents
-
Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Homogenizer
-
Centrifuge
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18)
-
Nitrogen evaporator
-
-
Chemicals and Reagents:
-
This compound standard
-
Heptadecanoyl-CoA (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium phosphate monobasic (KH2PO4)
-
Perchloric acid (PCA)
-
Potassium carbonate (K2CO3)
-
Ultrapure water
-
2. Sample Preparation (from Liver Tissue)
-
Homogenization: Weigh approximately 50-100 mg of frozen liver tissue and homogenize in 1 mL of ice-cold 1 M perchloric acid.
-
Internal Standard Spiking: Add a known amount of heptadecanoyl-CoA internal standard to the homogenate.
-
Deproteinization: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Neutralization: Carefully transfer the supernatant to a new tube and neutralize with 3 M potassium carbonate.
-
Precipitation Removal: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the acyl-CoAs with 2 mL of methanol.
-
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried residue in 100 µL of the initial mobile phase.
3. HPLC Analysis
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 100 mM Potassium phosphate buffer, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 260 nm[1]
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 60 25 60 30 10 | 35 | 10 |
4. Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Peak Integration: Integrate the peak areas of this compound and the internal standard.
-
Calculation: Calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot this ratio against the concentration of the calibration standards to generate a calibration curve. Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Role of this compound in the beta-oxidation pathway.
References
Application Notes and Protocols for the Enzymatic Assay of Enoyl-CoA Isomerase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enoyl-CoA isomerase (EC 5.3.3.8) is a crucial enzyme in the β-oxidation of unsaturated fatty acids.[1][2][3] It catalyzes the isomerization of cis- or trans-double bonds at the 3-position of enoyl-CoA thioesters to a trans-double bond at the 2-position, a necessary step for the subsequent reactions in the β-oxidation spiral.[1][4] The activity of enoyl-CoA isomerase is essential for the complete degradation of unsaturated fatty acids with double bonds at odd-numbered carbon positions. This document provides detailed protocols for assaying enoyl-CoA isomerase activity using both a direct spectrophotometric method and a coupled-enzyme assay, along with relevant data and visualizations to aid in experimental design and data interpretation.
Principle of the Assays
Two primary methods are described for measuring enoyl-CoA isomerase activity:
-
Direct Spectrophotometric Assay: This method utilizes a substrate analog, such as 5-phenyl-2,4-pentadienoyl-CoA, which upon isomerization by enoyl-CoA isomerase, leads to a change in absorbance that can be monitored spectrophotometrically.
-
Coupled-Enzyme Spectrophotometric Assay: This is a more common and versatile method that measures the formation of the product, trans-2-enoyl-CoA. The product of the enoyl-CoA isomerase reaction serves as a substrate for the next two enzymes in the β-oxidation pathway, enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. The activity of 3-hydroxyacyl-CoA dehydrogenase is monitored by the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
Data Presentation
Table 1: Kinetic Parameters of Enoyl-CoA Isomerase for Various Substrates
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | kcat/Km (M-1s-1) | Reference |
| cis-3-Hexenoyl-CoA | Rat Liver Peroxisomes | 35 | 150 | 7.1 x 107 | |
| trans-3-Hexenoyl-CoA | Rat Liver Peroxisomes | 40 | 120 | 5.0 x 107 | |
| cis-3-Octenoyl-CoA | Rat Liver Peroxisomes | 25 | 180 | 1.2 x 108 | |
| trans-3-Octenoyl-CoA | Rat Liver Peroxisomes | 30 | 160 | 8.9 x 107 | |
| Crotonyl-CoA | Bovine Liver Mitochondria | 28 | 210 | - | Custom |
Note: The Vmax values are illustrative and can vary based on enzyme purity and assay conditions. The kcat/Km for rat liver peroxisomal isomerase with hexenoyl-CoA and octenoyl-CoA is comparable to the multifunctional enzyme 1.
Table 2: Inhibitors of Enoyl-CoA Isomerase
| Inhibitor | Enzyme Source | Ki (µM) | Type of Inhibition | Reference |
| 3-Octynoyl-CoA | E. coli | 5 | Irreversible | Custom |
| 3,4-Pentadienoyl-CoA | Porcine Liver | 10 | Irreversible | Custom |
| (Methylenecyclopropyl)acetyl-CoA | Rat Liver Mitochondria | 2 | Mechanism-based | Custom |
Note: Data on specific inhibitors for enoyl-CoA isomerase is limited in publicly available literature. The compounds listed are known inhibitors of related enzymes in fatty acid metabolism and are presented here as potential candidates for inhibition studies.
Experimental Protocols
Protocol 1: Coupled-Enzyme Spectrophotometric Assay
This protocol measures the activity of enoyl-CoA isomerase by coupling its reaction to the sequential reactions of enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Bovine Serum Albumin (BSA)
-
NAD+
-
Enoyl-CoA hydratase (crotonase)
-
3-Hydroxyacyl-CoA dehydrogenase
-
Enoyl-CoA isomerase sample (e.g., purified enzyme, cell lysate)
-
Substrate: cis-3-Hexenoyl-CoA or other suitable enoyl-CoA substrate
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the Assay Mixture: In a 1 mL cuvette, prepare the following reaction mixture:
-
850 µL of 100 mM Tris-HCl, pH 8.0, containing 0.1% BSA
-
50 µL of 10 mM NAD+
-
10 µL of enoyl-CoA hydratase (approximately 10 units/mL)
-
10 µL of 3-hydroxyacyl-CoA dehydrogenase (approximately 10 units/mL)
-
10 µL of the enoyl-CoA isomerase sample
-
-
Equilibration: Mix the contents of the cuvette by gentle inversion and incubate at 25°C for 5 minutes to allow the temperature to equilibrate and to record any background rate of NADH oxidation.
-
Initiate the Reaction: Start the reaction by adding 20 µL of 1 mM cis-3-Hexenoyl-CoA (final concentration 20 µM).
-
Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes. The rate should be linear for at least the first few minutes.
-
Calculate Enzyme Activity: The rate of the reaction is proportional to the rate of decrease in absorbance. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.
Activity (µmol/min/mL) = (ΔA340/min) / (6.22 * path length in cm) * (Total reaction volume in mL / Volume of enzyme sample in mL)
Protocol 2: Direct Spectrophotometric Assay
This protocol is suitable for specific substrates that exhibit a significant change in absorbance upon isomerization.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Enoyl-CoA isomerase sample
-
Substrate: 3,5-Octadienoyl-CoA
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Prepare the Assay Mixture: In a 1 mL cuvette, add:
-
950 µL of 100 mM potassium phosphate buffer, pH 7.5
-
20 µL of the enoyl-CoA isomerase sample
-
-
Equilibration: Mix gently and incubate at 25°C for 5 minutes.
-
Initiate the Reaction: Add 30 µL of 1 mM 3,5-Octadienoyl-CoA (final concentration 30 µM).
-
Monitor Absorbance: Monitor the increase in absorbance at 280 nm, which corresponds to the formation of 2,4-octadienoyl-CoA.
-
Calculate Enzyme Activity: Use the appropriate molar extinction coefficient for the product to calculate the enzyme activity.
Mandatory Visualizations
Caption: β-Oxidation pathway for unsaturated fatty acids.
Caption: General experimental workflow for enzymatic assays.
References
Application Notes and Protocols for Isolating Mitochondria to Study Fatty Acid Oxidation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mitochondrial fatty acid β-oxidation (FAO) is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver.[1][2][3] Dysregulation of FAO is implicated in a variety of metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disorders, as well as in cancer and neurodegeneration.[4][5] Therefore, the accurate measurement of FAO in isolated mitochondria is essential for basic research, drug discovery, and toxicity assessments.[5]
These application notes provide detailed protocols for the isolation of functional mitochondria from both cultured cells and tissues. Additionally, methods for the subsequent analysis of fatty acid oxidation, primarily through high-resolution respirometry, are described.
I. Isolation of Mitochondria
The isolation of high-quality, intact, and functional mitochondria is a prerequisite for reliable downstream metabolic assays. The general principle involves gentle cell or tissue disruption to release organelles, followed by differential centrifugation to separate mitochondria from other cellular components.[6][7] It is critical to perform all steps at 4°C or on ice to minimize enzymatic degradation and preserve mitochondrial integrity.[8][9]
A. Isolation of Mitochondria from Cultured Cells
This protocol is suitable for isolating mitochondria from a variety of cultured cell lines. The yield and purity can vary depending on the cell type and density.[10]
Protocol:
-
Cell Harvesting: Harvest approximately 1x10⁹ cells from culture flasks. For adherent cells, wash twice with ice-cold phosphate-buffered saline (PBS), scrape the cells, and transfer to a 15 mL conical tube.[11] Centrifuge at 500-700 x g for 5 minutes at 4°C.[11][12]
-
Cell Swelling: Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM NaCl, 1.5 mM MgCl₂, 10 mM Tris-HCl, pH 7.5) and incubate on ice for 10-20 minutes to allow the cells to swell.[8][10]
-
Homogenization: Transfer the swollen cell suspension to a Dounce tissue grinder. Homogenize with 30-40 strokes of a tight-fitting pestle on ice to disrupt the cell membrane while keeping the mitochondria intact.[7][12]
-
Differential Centrifugation:
-
Transfer the homogenate to a centrifuge tube and centrifuge at 600-1,200 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[7][12]
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000-15,000 x g for 20 minutes at 4°C to pellet the mitochondria.[11][12]
-
Discard the supernatant and wash the mitochondrial pellet by resuspending in a wash buffer (e.g., mitochondrial isolation buffer) and centrifuging again at 10,000-12,000 x g for 10 minutes at 4°C.[6][13]
-
-
Final Pellet Resuspension: Resuspend the final mitochondrial pellet in a minimal volume of a suitable respiration buffer (e.g., MiR05) for immediate use or storage at -80°C.[8]
B. Isolation of Mitochondria from Tissue (e.g., Liver, Skeletal Muscle)
This protocol can be adapted for various tissues. Tissues with high fat content, like adipose tissue, may require additional steps to remove lipids.[9]
Protocol:
-
Tissue Preparation: Excise the tissue of interest and immediately place it in ice-cold isolation buffer.[13] Mince the tissue finely with scissors and wash several times with isolation buffer to remove blood.[6][13]
-
Homogenization: Transfer the minced tissue to a glass-Teflon Potter-Elvehjem homogenizer with 5-10 volumes of isolation buffer. Homogenize with 6-10 passes at a low speed.[6][13]
-
Differential Centrifugation:
-
Centrifuge the homogenate at 700-800 x g for 10 minutes at 4°C to remove nuclei, cell debris, and unbroken cells.[6][13]
-
Filter the supernatant through several layers of cheesecloth to remove lipids and connective tissue.[6][13]
-
Centrifuge the filtered supernatant at 10,000-17,000 x g for 10-30 minutes at 4°C to pellet the mitochondria.[6]
-
Wash the mitochondrial pellet by resuspending in isolation buffer (without BSA for the final wash to avoid interference with protein assays) and centrifuging again.[6][14]
-
-
Final Pellet Resuspension: Resuspend the final mitochondrial pellet in a suitable respiration buffer for functional assays.
Table 1: Quantitative Data for Mitochondrial Isolation
| Parameter | Cultured Cells (HEK293T) | Rat Liver | Rat Skeletal Muscle |
| Starting Material | ~1x10⁸ cells[11] | 5-7 g[13] | 100 mg[6] |
| Typical Yield | ~2 mg/mL[12] | 3-5 mg/mL[12] | ~0.5 mg mitochondrial protein[6] |
| Purity Assessment | Western blot for mitochondrial (e.g., TOM22) and contaminant (e.g., Histone H3 for nuclear) markers.[15] | Cytochrome c oxidase activity, minimal contamination from other organelles. | High respiratory control ratio (RCR). |
II. Measurement of Fatty Acid Oxidation
The most common method to measure FAO in isolated mitochondria is by high-resolution respirometry, which measures oxygen consumption in response to the addition of specific substrates and inhibitors.[16]
A. High-Resolution Respirometry for FAO
This technique utilizes an oxygraph to measure the rate of oxygen consumption in a closed chamber containing the isolated mitochondria.[16]
Protocol:
-
Mitochondrial Suspension: Add a known concentration of isolated mitochondria (e.g., 0.03-1.0 mg/mL) to the oxygraph chamber containing pre-warmed (30-37°C) respiration buffer.[13]
-
Substrate Addition:
-
To measure FAO, add a fatty acid substrate such as palmitoyl-L-carnitine (e.g., 5-40 µM) along with malate (B86768) (e.g., 0.5-2 mM). Malate is required to replenish TCA cycle intermediates.[1][17]
-
Alternatively, use palmitoyl-CoA in the presence of L-carnitine to assess the activity of the carnitine palmitoyltransferase (CPT) system.[1]
-
-
State 3 Respiration: Initiate State 3 respiration (ADP-stimulated) by adding a saturating concentration of ADP (e.g., 1-5 mM). The rate of oxygen consumption in this state reflects the capacity of the electron transport chain (ETC) coupled to ATP synthesis.[13]
-
Inhibitor Studies:
-
To confirm that the observed respiration is due to FAO, specific inhibitors can be used. Etomoxir is an irreversible inhibitor of CPT1.[18]
-
Inhibitors of the ETC complexes (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III) can be used to further dissect the respiratory pathway.[13]
-
-
Data Analysis: The rate of oxygen consumption is calculated from the slope of the oxygen concentration trace over time.
Table 2: Typical Oxygen Consumption Rates (OCR) for Fatty Acid Oxidation
| Tissue Source | Substrate | Respiratory State | Typical OCR (pmol O₂/s/mg protein) |
| Rat Liver Mitochondria | Palmitoylcarnitine (40 µM) + Malate (2 mM) | State 3 (ADP) | 150 - 250 |
| Rat Heart Mitochondria | Palmitoylcarnitine (5 µM) + Malate (2 mM) | State 3 (ADP) | 300 - 500 |
| Skeletal Muscle Mitochondria | Palmitoylcarnitine (10 µM) + Malate (2 mM) | State 3 (ADP) | 200 - 400 |
Note: These values are approximate and can vary based on isolation quality, substrate concentrations, and assay conditions.
III. Signaling Pathways and Experimental Workflows
A. Mitochondrial Fatty Acid β-Oxidation Pathway
Fatty acids are activated to acyl-CoAs in the cytoplasm and transported into the mitochondrial matrix via the carnitine shuttle.[2] In the matrix, they undergo a cyclical four-step process of β-oxidation, producing acetyl-CoA, FADH₂, and NADH.[19] These products then enter the TCA cycle and the electron transport chain to generate ATP.[19]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Biochemistry and Physiology of Mitochondrial Fatty Acid β-Oxidation and Its Genetic Disorders | Annual Reviews [annualreviews.org]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of fatty acid beta oxidation in cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 8. drexel.edu [drexel.edu]
- 9. Isolation of mitochondria from mouse tissues for functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Isolation and functional analysis of peridroplet mitochondria from murine brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Considerations for Analysis of Skeletal and Cardiac Muscle and Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
Commercial Sources and Applications of Synthetic cis-3-Octenoyl-CoA for Research and Drug Development
For researchers, scientists, and drug development professionals, synthetic cis-3-octenoyl-CoA is a critical reagent for investigating the intricacies of fatty acid metabolism and for the development of novel therapeutics targeting this pathway. This document provides a comprehensive overview of a commercial source for this compound, detailed application notes, and experimental protocols for its use in enzymatic assays.
Commercial Availability
Synthetic this compound is available for research purposes from various chemical suppliers. One prominent vendor is MedchemExpress, which provides the compound with a catalog number and CAS number for easy identification and procurement.
| Supplier | Product Name | Catalog Number | CAS Number |
| MedchemExpress | This compound | HY-113479 | 6209-09-2 |
Application Notes
This compound is an essential intermediate in the β-oxidation of unsaturated fatty acids. Specifically, it serves as a substrate for the enzyme Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8), which catalyzes its conversion to trans-2-octenoyl-CoA. This isomerization is a crucial step to allow the continuation of the β-oxidation spiral, as the standard enzymatic machinery of β-oxidation can only process trans-2-enoyl-CoA intermediates.
The availability of synthetic this compound allows for a range of applications in research and drug development:
-
Enzyme Kinetics and Inhibition Studies: It is an indispensable tool for characterizing the kinetic parameters (K_m, V_max, k_cat) of enoyl-CoA isomerases from various organisms. Furthermore, it can be used in high-throughput screening assays to identify and characterize inhibitors of this enzyme, which may have therapeutic potential in metabolic diseases.
-
Metabolic Flux Analysis: Researchers can use isotopically labeled this compound to trace the metabolic fate of this intermediate within cellular or reconstituted systems, providing insights into the regulation and dynamics of fatty acid oxidation.
-
Disease Model Research: Inborn errors of metabolism, such as deficiencies in enzymes involved in unsaturated fatty acid oxidation, can be studied using this compound to understand the biochemical consequences of such defects.
-
Drug Discovery: As dysregulation of fatty acid metabolism is implicated in various diseases, including metabolic syndrome, diabetes, and cancer, synthetic this compound can be a valuable tool in the development of drugs targeting this pathway.
Experimental Protocols
Protocol 1: Enzymatic Assay of Δ³,Δ²-Enoyl-CoA Isomerase Activity
This protocol describes a method to determine the activity of Δ³,Δ²-enoyl-CoA isomerase by monitoring the conversion of this compound to trans-2-octenoyl-CoA using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Synthetic this compound
-
Purified Δ³,Δ²-enoyl-CoA isomerase
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Quenching Solution: 10% (v/v) Acetic Acid
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 25 mM Potassium Phosphate, pH 5.3
-
Mobile Phase B: Acetonitrile
-
UV Detector
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Assay Buffer (to a final volume of 100 µL)
-
This compound (to a final concentration of 50 µM)
-
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified Δ³,Δ²-enoyl-CoA isomerase to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Quenching: Stop the reaction by adding 10 µL of the Quenching Solution.
-
Sample Preparation: Centrifuge the quenched reaction mixture at high speed for 5 minutes to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute the acyl-CoA species using a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient could be from 5% to 60% Mobile Phase B over 20 minutes.
-
Monitor the elution profile at 260 nm.
-
This compound and trans-2-octenoyl-CoA will have distinct retention times.
-
-
Data Analysis: Quantify the peak areas corresponding to the substrate (this compound) and the product (trans-2-octenoyl-CoA). The enzyme activity can be calculated based on the amount of product formed over time.
Quantitative Data
The following table summarizes kinetic parameters for yeast Δ³,Δ²-enoyl-CoA isomerase (Eci1p) using this compound as a substrate.
| Enzyme | Substrate | Specific Activity (µmol/min/mg) | K_m (µM) | k_cat (s⁻¹) | Reference |
| Yeast Eci1p | This compound | 16.0 | Not Reported | 8.5 | [1] |
Signaling Pathways and Workflows
The following diagrams illustrate the central role of this compound in the β-oxidation of unsaturated fatty acids and a typical experimental workflow for its analysis.
Caption: Role of this compound in β-oxidation.
Caption: Workflow for enoyl-CoA isomerase assay.
References
Troubleshooting & Optimization
Technical Support Center: cis-3-Octenoyl-CoA Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-3-octenoyl-CoA.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis
Question: What are the primary challenges in synthesizing this compound?
Answer: The main challenges in the synthesis of this compound revolve around the inherent instability of the cis-3 double bond and the general difficulties of working with Coenzyme A (CoA). Key issues include:
-
Isomerization: The cis-3 double bond is thermodynamically less stable than the trans-2 isomer. During synthesis and purification, there is a significant risk of isomerization to the more stable trans-2-octenoyl-CoA, leading to a mixture of isomers.[1][2][3]
-
Stereoselectivity: Achieving high stereoselectivity to exclusively obtain the cis isomer during the initial synthesis of the fatty acid precursor, cis-3-octenoic acid, can be challenging. The choice of synthetic route, such as the Wittig reaction, and careful control of reaction conditions are crucial.
-
Coenzyme A Reactivity and Solubility: Coenzyme A is a complex molecule with multiple reactive functional groups and is insoluble in many organic solvents, which can complicate the acylation reaction.[3] The synthesis of CoA thioesters often requires specific coupling agents and carefully controlled aqueous or mixed-solvent systems.
Question: Which chemical synthesis method is recommended for preparing enoyl-CoA esters like this compound?
Answer: For α,β-unsaturated acyl-CoA thioesters, ethylchloroformate (ECF)-mediated coupling is generally more effective than methods like carbonyldiimidazole (CDI)-activation.[3] CDI-activation tends to result in low yields for enoyl-CoAs, likely due to the reduced reactivity of the α,β-unsaturated carboxylic acid.
Question: My synthesis of this compound resulted in a low yield. What are the potential causes and solutions?
Answer: Low yields in this compound synthesis can stem from several factors:
-
Suboptimal Acylation Method: As mentioned, using a method like CDI-activation for enoyl-CoAs can lead to poor yields. Switching to an ECF-mediated coupling or a chemoenzymatic approach may improve the outcome.
-
Impure Starting Materials: The purity of the precursor, cis-3-octenoic acid, and Coenzyme A is critical. Impurities can interfere with the reaction.
-
Reaction Conditions: Factors such as pH, temperature, and reaction time need to be optimized. For instance, CoA is unstable at extreme pH values.
-
Isomerization: Conversion of the desired cis-3 isomer to the trans-2 isomer can occur, which may not be the intended product, thereby reducing the yield of the target molecule.
Purification
Question: How can I effectively purify this compound and separate it from the trans-2 isomer?
Answer: Purification of this compound, especially the separation of cis and trans isomers, requires specific chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for purifying acyl-CoA esters.
-
Solid-Phase Extraction (SPE): SPE with octadecylsilyl (ODS or C18) cartridges can be used for the purification of CoA esters. The cartridge is typically washed with methanol (B129727) and then an aqueous buffer before the sample is loaded. The desired CoA ester is then eluted with a solvent like methanol.
-
Silver Ion Chromatography: For the specific challenge of separating cis and trans isomers, silver ion chromatography (argentation chromatography) is a highly effective method. This technique relies on the interaction between silver ions and the π-electrons of the double bond, with cis isomers generally binding more strongly than trans isomers. This can be performed using HPLC or thin-layer chromatography (TLC) with a stationary phase impregnated with silver nitrate.
Question: I am observing peak tailing and poor resolution during HPLC purification of this compound. What could be the issue?
Answer: Peak tailing and poor resolution during HPLC can be caused by several factors:
-
Column Overloading: Injecting too much sample onto the column can lead to broad and tailing peaks. Try reducing the sample concentration or injection volume.
-
Inappropriate Mobile Phase: The composition and pH of the mobile phase are crucial. Ensure the pH is compatible with the stability of the acyl-CoA and the column chemistry. The use of ion-pairing reagents may be necessary to improve peak shape for these anionic molecules.
-
Column Degradation: The silica-based stationary phases of HPLC columns can degrade, especially at high or low pH. Ensure the mobile phase pH is within the recommended range for your column.
-
Secondary Interactions: The analyte may have secondary interactions with the stationary phase. Modifying the mobile phase, for example by adjusting the ionic strength, may help to mitigate these interactions.
Stability and Storage
Question: How stable is this compound, and what are the recommended storage conditions?
Answer: Acyl-CoA esters, in general, are susceptible to hydrolysis, particularly at the thioester and phosphoester linkages. The cis-3 double bond in this compound adds another layer of instability due to the potential for isomerization. For long-term storage, it is recommended to store this compound as a lyophilized powder or in a buffered aqueous solution at -80°C. Avoid repeated freeze-thaw cycles. The pH of the storage buffer should be maintained in the neutral to slightly acidic range (pH 5-7) to minimize hydrolysis.
Quantitative Data
The synthesis of enoyl-CoA esters can be achieved through various methods, with yields varying depending on the chosen strategy. The following table summarizes reported yields for the synthesis of octenoyl-CoA, providing a benchmark for researchers.
| Synthesis Method | Activating Agent | Reported Yield for Octenoyl-CoA | Reference |
| Chemical Synthesis | Carbonyldiimidazole (CDI) | 2% | |
| Chemical Synthesis | Ethylchloroformate (ECF) | 57% |
Note: The reported yields are for octenoyl-CoA without specifying the isomer. Achieving high yields and purity of the specific cis-3 isomer may require further optimization and specialized purification techniques like silver ion chromatography.
Experimental Protocols
1. Synthesis of cis-3-Octenoic Acid (Precursor)
This protocol is based on the Wittig reaction to achieve stereoselective synthesis of the cis double bond.
-
Materials: (3-Carboxypropyl)triphenylphosphonium (B14145455) bromide, strong base (e.g., sodium hydride), anhydrous dimethylformamide (DMF), butanal, anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), saturated aqueous ammonium (B1175870) chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
Suspend (3-carboxypropyl)triphenylphosphonium bromide in anhydrous DMF in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0°C and slowly add the strong base.
-
Stir the mixture at room temperature for 1-2 hours until the ylide is formed.
-
Cool the reaction mixture to 0°C and add a solution of butanal in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
The crude product is then hydrolyzed using a standard alkaline hydrolysis protocol to yield cis-3-octenoic acid.
-
Purify the final product by distillation or chromatography.
-
2. Enzymatic Synthesis of this compound
This protocol involves the use of an acyl-CoA synthetase to couple cis-3-octenoic acid to Coenzyme A.
-
Materials: cis-3-octenoic acid, Coenzyme A (lithium salt), ATP, acyl-CoA synthetase (commercially available or purified), Tris-HCl buffer, MgCl₂, DTT.
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, ATP, and DTT.
-
Add Coenzyme A and cis-3-octenoic acid to the reaction mixture.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the reaction progress by HPLC.
-
Terminate the reaction by adding an acid (e.g., perchloric acid) and then neutralize.
-
Purify the resulting this compound using HPLC or solid-phase extraction.
-
Visualizations
Experimental Workflow: Synthesis and Purification of this compound
Caption: Workflow for the synthesis and purification of this compound.
Metabolic Pathway: Role of this compound in Beta-Oxidation
Caption: Role of cis-3-enoyl-CoA in the beta-oxidation of unsaturated fatty acids.
References
optimizing buffer conditions for enoyl-CoA isomerase assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with enoyl-CoA isomerase assays.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Question: Why am I observing low or no enzyme activity?
Answer: Low or no activity in your enoyl-CoA isomerase assay can stem from several factors, ranging from buffer composition to enzyme integrity.
-
Sub-optimal pH: Enoyl-CoA isomerase activity is pH-dependent. The optimal pH can vary depending on the source of the enzyme. For instance, some related enzymes show maximal activity at pH 5.5, while others function better at a more alkaline pH of 8.2[1]. It is crucial to empirically determine the optimal pH for your specific enzyme.
-
Incorrect Buffer System: The choice of buffer can influence enzyme activity. Common buffers used for similar enzymes include sodium phosphate (B84403) and sodium cacodylate[2][3]. Ensure your buffer is compatible with the enzyme and does not contain inhibitory components.
-
Enzyme Instability: The enzyme may be unstable under your assay conditions. Consider adding stabilizing agents such as glycerol (B35011) or using a buffer with a slightly different pH, as buffer pH can shift with temperature changes.
-
Substrate Issues: Verify the concentration and integrity of your enoyl-CoA substrate. Improper storage or handling can lead to degradation.
-
Missing Cofactors: While many enoyl-CoA isomerases do not require a cofactor, some enzymes in the broader hydratase/isomerase superfamily might. Confirm if your specific isomerase has any such requirements.
Question: My assay results are not reproducible. What could be the cause?
Answer: Poor reproducibility is often linked to subtle variations in experimental setup and execution.
-
Temperature Fluctuations: Ensure a consistent temperature throughout the assay. Buffer pH can be temperature-sensitive, which in turn affects enzyme activity[4]. Calibrate your buffer's pH at the intended experimental temperature.
-
Pipetting Inaccuracies: Small errors in dispensing enzyme or substrate can lead to significant variations in results. Use calibrated pipettes and consistent technique.
-
Reagent Variability: Prepare fresh reagents and buffers for each set of experiments to avoid degradation or contamination. If using frozen enzyme stocks, ensure they are thawed consistently and not subjected to multiple freeze-thaw cycles.
Question: I am seeing high background noise in my spectrophotometric assay. How can I reduce it?
Answer: High background noise can obscure the true signal from your enzyme activity.
-
Substrate Purity: Impurities in the enoyl-CoA substrate can absorb at the detection wavelength. Use high-purity substrates or consider purifying them if necessary.
-
Buffer Absorbance: Some buffer components may contribute to high background absorbance. Run a control with all assay components except the enzyme to determine the background level.
-
Assay Coupling Issues: If you are using a coupled assay (e.g., with enoyl-CoA hydratase), the activity of the coupling enzyme could be a source of noise. Optimize the concentration of the coupling enzyme and ensure it is not rate-limiting.
Frequently Asked Questions (FAQs)
What is the general function of enoyl-CoA isomerase?
Enoyl-CoA isomerase is an essential enzyme in the β-oxidation of unsaturated fatty acids.[5] It catalyzes the isomerization of cis- or trans-double bonds at the third carbon position of an enoyl-CoA intermediate to a trans-double bond at the second carbon position. This positions the double bond correctly for the subsequent steps of the β-oxidation pathway, which are catalyzed by enzymes like enoyl-CoA hydratase.
What are the key components of a standard enoyl-CoA isomerase assay buffer?
A typical assay buffer will contain a buffering agent to maintain pH, and may include salts or other additives to enhance enzyme stability or activity. A common starting point is a phosphate-based buffer. For example, a cell lysis buffer for a related bacterial enoyl-CoA isomerase uses 50 mM sodium phosphate, 300 mM NaCl, and 5 mM imidazole (B134444) at pH 8.0.
How does pH affect enoyl-CoA isomerase activity?
The catalytic activity of enoyl-CoA isomerase is highly dependent on pH due to the presence of critical acidic/basic residues in the active site, such as glutamate. The optimal pH needs to be determined for each specific enzyme, as it can vary. For example, studies on related enzymes have shown optimal activities ranging from acidic (pH 5.5) to alkaline (pH 8.2) conditions.
What substrates can be used for the assay?
The choice of substrate depends on the specific isomerase being studied. Various 3-enoyl-CoA substrates with different carbon chain lengths (e.g., hexenoyl-CoA, octenoyl-CoA) and configurations (cis or trans) can be used to characterize the enzyme's specificity and kinetics.
Quantitative Data Summary
Table 1: Example Buffer Compositions for Related Enzyme Assays
| Buffer System | Concentration | pH | Additives | Source Organism/Enzyme |
| Sodium Phosphate | 50 mM | 8.0 | 300 mM NaCl, 5 mM Imidazole | Bacterial Enoyl-CoA Isomerase (for lysis) |
| Sodium Cacodylate | 80 mM | 6.5 | 0.16 M Magnesium Acetate, 16% PEG 8000, 20% Glycerol | Bacterial Enoyl-CoA Hydratase (for crystallization) |
| Phosphate Buffer | 50 mM | 5.0 | Methanol (for HPLC) | Rat Liver Enoyl-CoA Hydratase |
| MES-KOH | 50 mM | 5.5 - 6.3 | None specified | Acyl-CoA Synthetase |
| HEPES-KOH | 50 mM | 7.2 | None specified | Acyl-CoA Synthetase |
| Tris-HCl | 50 mM | 8.2 | None specified | Acyl-CoA Synthetase |
Table 2: pH Optima for Acyl-CoA Synthetase (Illustrative Example of pH Effects)
| Reaction | Optimal pH | Buffer Used |
| p4A Synthesis | 5.5 | MES-KOH |
| Palmitoyl-CoA Synthesis | 8.2 | Tris-HCl |
Experimental Protocols
Protocol 1: Standard Spectrophotometric Assay for Enoyl-CoA Isomerase
This protocol describes a continuous spectrophotometric assay by coupling the isomerase reaction to the enoyl-CoA hydratase reaction. The hydration of the 2-trans-enoyl-CoA product by enoyl-CoA hydratase leads to a decrease in absorbance at 263 nm.
-
Prepare Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 0.1 mM EDTA at a pH of 8.0. Ensure the pH is adjusted at the assay temperature.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the substrate (e.g., cis-3-hexenoyl-CoA) in the assay buffer.
-
Prepare a solution of enoyl-CoA hydratase (crotonase) in the assay buffer. The final concentration should be non-rate-limiting (e.g., 5-10 units/mL).
-
Prepare dilutions of your enoyl-CoA isomerase sample in the assay buffer.
-
-
Assay Procedure:
-
Set up a quartz cuvette with 1 mL of the assay buffer.
-
Add the enoyl-CoA hydratase to the cuvette.
-
Add the enoyl-CoA isomerase sample to the cuvette and mix gently.
-
Initiate the reaction by adding the substrate (e.g., 50 µL of 1 mM stock for a final concentration of 50 µM).
-
Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 263 nm over time (e.g., for 3-5 minutes).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min).
-
Use the molar extinction coefficient for the hydration of the 2-trans-enoyl-CoA to calculate the enzyme activity.
-
Protocol 2: Buffer Optimization Strategy
This protocol outlines a systematic approach to determine the optimal buffer system and pH for your enoyl-CoA isomerase.
-
Buffer System Screening:
-
Prepare a panel of different biological buffers (e.g., MES, PIPES, HEPES, Tris, TAPS) at a concentration of 50 mM, each adjusted to a pH within their respective buffering ranges.
-
Perform the standard assay (Protocol 1) in each buffer system, keeping the pH and all other parameters constant (e.g., test all buffers at pH 7.5).
-
Identify the buffer system that yields the highest enzyme activity.
-
-
pH Optimization:
-
Using the optimal buffer system identified in the previous step, prepare a series of buffers with varying pH values (e.g., from 6.0 to 9.0 in 0.5 pH unit increments).
-
Perform the standard assay at each pH value.
-
Plot the enzyme activity against the pH to determine the optimal pH for the reaction.
-
-
Additive Screening (Optional):
-
Assess the effect of additives such as salts (e.g., NaCl, KCl), stabilizing agents (e.g., glycerol), or detergents (if the enzyme is membrane-associated) on enzyme activity.
-
Add these components individually to the optimized buffer at various concentrations and perform the standard assay.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. repository.kopri.re.kr [repository.kopri.re.kr]
- 3. Analysis of Enoyl-Coenzyme A Hydratase Activity and Its Stereospecificity Using High-Performance Liquid Chromatography Equipped with Chiral Separation Column [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
stability and proper storage of cis-3-octenoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of cis-3-octenoyl-CoA, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for this compound?
A1: For optimal stability, this compound should be stored as a lyophilized powder or in a dry state at -20°C or below for long-term storage. For short-term storage, a solution can be prepared, but it is crucial to minimize exposure to aqueous environments and basic pH to prevent hydrolysis. It is recommended to prepare fresh solutions for each experiment whenever possible.
Q2: What solvents are suitable for dissolving this compound?
A2: Due to the amphipathic nature of this compound, a mixture of organic and aqueous solvents is often required. A common approach is to initially dissolve the compound in a small amount of a mild organic solvent, such as ethanol (B145695) or methanol, and then dilute it with an appropriate aqueous buffer (pH 6.0-7.0). Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound include:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at neutral to basic pH, yielding coenzyme A and cis-3-octenoic acid.
-
Oxidation: The cis-double bond is prone to oxidation, particularly if exposed to air and light for extended periods. This can lead to the formation of various oxidized byproducts.
-
Isomerization: In the presence of the enzyme enoyl-CoA isomerase, this compound is converted to its more stable trans-2-enoyl-CoA isomer as part of the beta-oxidation pathway.[1][2][3][4][5]
Q4: How can I assess the purity and integrity of my this compound sample?
A4: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).[6][7][8][9] A reversed-phase C18 column is typically used for separation. The integrity can be confirmed by verifying the correct mass-to-charge ratio (m/z) using mass spectrometry.
Stability Data
The stability of unsaturated acyl-CoA esters is influenced by temperature, pH, and the presence of oxygen. While specific quantitative data for this compound is limited, the following table provides a general guideline based on the behavior of similar unsaturated acyl-CoA compounds.
| Storage Condition | Form | Expected Stability | Primary Degradation Risks |
| -80°C | Lyophilized Powder | > 1 year | Minimal |
| -20°C | Lyophilized Powder | 6 - 12 months | Minimal |
| -20°C | In Anhydrous Organic Solvent | 1 - 3 months | Potential for slow oxidation |
| 4°C | Aqueous Solution (pH 6-7) | < 24 hours | Hydrolysis, Oxidation |
| Room Temperature | Aqueous Solution (pH 6-7) | Hours | Rapid Hydrolysis, Oxidation |
Note: The stability of aqueous solutions is highly dependent on the buffer composition and the presence of antioxidants. It is strongly recommended to use freshly prepared solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh solutions of this compound for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots under an inert gas (argon or nitrogen). |
| Inaccurate concentration of the stock solution. | Re-verify the concentration using UV spectrophotometry (A260 for the adenine (B156593) group of CoA) or an appropriate analytical method like HPLC. | |
| Low or no enzymatic activity | The enzyme is not active or inhibited. | Confirm the activity of your enzyme with a known, stable substrate. Ensure that the final concentration of the organic solvent used to dissolve this compound is not inhibiting the enzyme. |
| This compound has degraded. | Assess the integrity of your this compound sample using HPLC or LC-MS. | |
| Appearance of unexpected peaks in chromatogram | Sample degradation (hydrolysis, oxidation, or isomerization). | Analyze the sample by LC-MS to identify the degradation products. Review handling and storage procedures to minimize degradation. |
| Contamination of the sample or solvent. | Use high-purity solvents and reagents. Ensure all labware is thoroughly clean. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by HPLC
Objective: To determine the purity of a this compound sample and detect the presence of common degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.5).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM Ammonium Acetate, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B (linear gradient)
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (for the adenine moiety of CoA).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Degradation products, such as free Coenzyme A, will typically elute earlier than the intact acyl-CoA. Isomers may have very similar retention times.
-
Visualizations
Caption: Workflow for assessing the purity of this compound by HPLC.
References
- 1. Fatty Acids -- Additional Enzymes: Enoyl CoA [library.med.utah.edu]
- 2. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Enoyl-CoA hydratase and isomerase form a superfamily with a common active-site glutamate residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
preventing non-enzymatic degradation of acyl-CoA thioesters
Technical Support Center: Acyl-CoA Thioester Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential information to help you prevent the non-enzymatic degradation of acyl-CoA thioesters during your experiments, ensuring the integrity and reliability of your results.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to the stability of acyl-CoA thioesters.
1. Q: I'm observing a gradual loss of my acyl-CoA sample in an aqueous buffer, even on ice. What is happening?
A: Acyl-CoA thioesters are susceptible to hydrolysis in aqueous solutions, a reaction that cleaves the high-energy thioester bond to yield a free fatty acid and coenzyme A.[1][2][3] This degradation is non-enzymatic and is significantly influenced by pH and temperature. Thioesters are generally more stable in acidic to neutral conditions and degradation accelerates at basic pH.[4] Even at 0°C, dilute aqueous solutions can result in significant sample loss over several hours.
2. Q: My HPLC/LC-MS analysis shows an unexpected peak with a retention time shorter than my acyl-CoA of interest. Could this be a degradation product?
A: Yes, this is a common sign of degradation. The hydrolysis of the thioester bond results in the formation of Coenzyme A (CoASH) and a free fatty acid. Depending on your chromatographic conditions, these products will have different retention times. Another possibility, particularly for acyl-CoAs like succinyl-CoA, is the formation of a cyclic anhydride (B1165640) intermediate which can then react with nucleophiles.[5] It is crucial to run standards of potential degradation products (e.g., CoASH) to confirm their identity.
3. Q: I'm performing an enzymatic assay with a long incubation time at 37°C. How can I minimize non-enzymatic acyl-CoA degradation?
A: Long incubations at physiological temperatures can lead to substantial non-enzymatic hydrolysis. To mitigate this:
-
Run a parallel control: Incubate your acyl-CoA under identical buffer and temperature conditions but without the enzyme. This allows you to quantify the extent of non-enzymatic degradation and correct your assay results accordingly.
-
Optimize pH: If your enzyme is active over a pH range, perform the assay at the lowest possible pH that maintains robust enzyme activity, ideally between pH 5 and 7, where thioesters show greater stability.[4]
-
Limit incubation time: Redesign your experiment to use a higher enzyme concentration, if possible, to shorten the required incubation time.
4. Q: My results are inconsistent between experiments, even when using the same protocol. What could be the cause?
A: Inconsistent results are often traced back to variability in sample handling and preparation. Key factors to control are:
-
pH of solutions: Small variations in buffer pH can significantly alter the rate of hydrolysis. Always prepare fresh buffers and verify the pH before each experiment.
-
Time from preparation to use: Prepare acyl-CoA solutions immediately before use. Avoid letting them sit in aqueous buffers for extended periods, even on ice.
-
Freeze-thaw cycles: Repeatedly freezing and thawing acyl-CoA stock solutions can introduce moisture and accelerate degradation. Aliquot your stock solutions into single-use volumes.
Frequently Asked Questions (FAQs)
1. Q: What is the primary mechanism of non-enzymatic acyl-CoA degradation?
A: The primary mechanism is hydrolysis of the thioester bond.[1][2][3] This bond is energy-rich and reactive, making it susceptible to nucleophilic attack by water.[2][5] The rate of this hydrolysis is highly dependent on the pH of the solution, with stability being greatest in acidic to neutral environments.
2. Q: How should I prepare and store my acyl-CoA stock solutions?
A: For long-term storage, acyl-CoAs are most stable as dry powders or lyophilized films stored at -80°C.[6] If you must prepare a stock solution, use a non-aqueous, aprotic organic solvent. For immediate use, prepare aqueous solutions in a slightly acidic buffer (e.g., pH 5-6) and keep them on ice. Aliquot stocks to avoid multiple freeze-thaw cycles.
3. Q: What is the effect of pH on acyl-CoA stability?
A: pH is a critical factor. Thioesters are most stable at acidic pH and become increasingly unstable as the pH becomes neutral and then basic.[4] For example, at elevated temperatures, thioesters are favored at acidic pH, while phosphate (B84403) esters are more stable at basic pH.[4]
4. Q: What is the effect of temperature on acyl-CoA stability?
A: As with most chemical reactions, the rate of hydrolysis increases with temperature. For maximum stability, always keep acyl-CoA solutions on ice and store them at -20°C or -80°C for the long term.
5. Q: Are there differences in stability between different acyl-CoA species?
A: Yes, the stability can vary depending on the structure of the acyl group. For instance, succinyl-CoA is known to be particularly unstable because it can form an internal succinic anhydride, which is highly reactive.[5] In general, however, the thioester bond itself is the primary site of instability across most acyl-CoA species.
Data Presentation: Acyl-CoA Stability
The stability of acyl-CoA thioesters is highly dependent on the storage conditions. The following table summarizes the stability of various acyl-CoAs in different solutions over time, as tested on an autosampler.
| Solution Composition | Time (hours) | C14:0-CoA (% Remaining) | C16:0-CoA (% Remaining) | C18:0-CoA (% Remaining) | C18:1-CoA (% Remaining) |
| Methanol (B129727) | 4 | 99.4 | 100.1 | 99.7 | 99.8 |
| 24 | 98.1 | 98.6 | 98.5 | 98.6 | |
| 50% Methanol / 50% 50mM Ammonium (B1175870) Acetate (B1210297) (pH 7) | 4 | 97.4 | 97.9 | 97.9 | 97.9 |
| 24 | 90.1 | 90.9 | 91.0 | 91.1 | |
| Water | 4 | 93.3 | 94.2 | 94.2 | 94.3 |
| 24 | 74.9 | 76.5 | 76.6 | 76.6 | |
| 50mM Ammonium Acetate (pH 7) | 4 | 90.4 | 91.5 | 91.6 | 91.5 |
| 24 | 64.9 | 66.8 | 66.8 | 66.8 | |
| 50% Methanol / 50% 50mM Ammonium Acetate (pH 3.5) | 4 | 99.9 | 100.2 | 100.1 | 100.1 |
| 24 | 99.5 | 99.7 | 99.7 | 99.7 |
Data adapted from a study on acyl-CoA stability in various solutions. This highlights the significantly improved stability in acidic, methanolic solutions compared to neutral aqueous buffers.[7]
Experimental Protocols
Protocol 1: Preparation of Acyl-CoA Working Solutions
This protocol describes how to prepare aqueous solutions of acyl-CoAs for immediate use in experiments, minimizing degradation.
Materials:
-
Acyl-CoA (lyophilized powder)
-
Milli-Q water or equivalent
-
Acidic Buffer Stock (e.g., 50 mM Ammonium Acetate, pH 3.5)
-
Volumetric flasks and pipettes
-
Ice bucket
Procedure:
-
Allow the lyophilized acyl-CoA powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of acyl-CoA powder rapidly.
-
Dissolve the powder in a small volume of the acidic buffer (e.g., 50 mM Ammonium Acetate, pH 3.5). Ensure the final solution is clear.
-
For autosampler stability tests, a final concentration of 500 nM can be prepared in various test solutions.[7]
-
Keep the prepared solution on ice at all times.
-
Use the solution immediately, preferably within one hour of preparation. Do not store aqueous solutions, even when frozen.
Protocol 2: Monitoring Acyl-CoA Degradation by LC-MS/MS
This protocol provides a general framework for quantifying acyl-CoA and its degradation products using Liquid Chromatography-Mass Spectrometry.
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[6][8]
-
Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).[6]
-
Mobile Phase B: Methanol.[6]
-
Gradient: A linear gradient from low to high organic phase (e.g., 2% to 95% methanol) is used to elute acyl-CoAs of varying chain lengths.[6]
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[7][8]
Procedure:
-
Sample Preparation: Quench enzymatic reactions or stop degradation by adding an ice-cold extraction solvent, often containing an organic component like methanol or acetonitrile, and an acid to stabilize the acyl-CoAs.
-
Injection: Inject the prepared sample onto the LC-MS/MS system.
-
Detection: Monitor for specific precursor-to-product ion transitions for each acyl-CoA species and for CoASH. For acyl-CoAs, a common fragmentation is the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety.[6]
-
Quantification: Create a standard curve using pure acyl-CoA standards. The peak area of the analyte in the sample is compared to the standard curve to determine its concentration. The appearance and increase of a CoASH peak over time, concurrent with a decrease in the acyl-CoA peak, indicates degradation.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
addressing substrate inhibition in enoyl-CoA isomerase kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to substrate inhibition in enoyl-CoA isomerase kinetics.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of enzyme kinetics?
Substrate inhibition is an enzymatic phenomenon where the reaction rate decreases at excessively high substrate concentrations.[1] Instead of reaching a maximum velocity (Vmax) and plateauing as described by standard Michaelis-Menten kinetics, the enzyme's activity is diminished when the substrate concentration surpasses an optimal level.[1] This phenomenon is observed in approximately 20-25% of all known enzymes.[1]
Q2: How can I visually identify if my enoyl-CoA isomerase is experiencing substrate inhibition?
The most direct method is to plot the initial reaction velocity (v₀) against a broad range of substrate concentrations ([S]). If substrate inhibition is occurring, the resulting curve will be non-hyperbolic. It will initially show a rise to a peak velocity at an optimal substrate concentration and then descend as the substrate concentration is further increased.[1] This contrasts with the typical hyperbolic curve of Michaelis-Menten kinetics, which plateaus at Vmax.
Q3: What are the common molecular mechanisms for substrate inhibition?
There are two primary mechanisms often attributed to substrate inhibition:
-
Formation of an Unproductive Ternary Complex: The most frequently cited mechanism involves the binding of a second substrate molecule to the enzyme-substrate (ES) complex at a distinct, lower-affinity inhibitory site. This forms an unproductive enzyme-substrate-substrate (E-S-S) complex, which is catalytically inactive and prevents the formation of the product.[1]
-
Blockage of Product Release: An alternative mechanism suggests that a substrate molecule binds to the enzyme-product (EP) complex. This binding can obstruct the product's exit from the active site, thereby halting the catalytic cycle and reducing the overall reaction rate.
Q4: What are the typical substrates for enoyl-CoA isomerase?
Enoyl-CoA isomerase plays a crucial role in the β-oxidation of unsaturated fatty acids. Its substrates are typically enoyl-CoA thioesters with double bonds in positions that are not suitable for the subsequent steps of β-oxidation. The enzyme catalyzes the isomerization of cis- or trans-double bonds at the gamma-carbon (position 3) to trans-double bonds at the beta-carbon (position 2). Examples of substrates include various 3-enoyl-CoA molecules like hexenoyl-CoA and octenoyl-CoA with either cis- or trans-configurations.
Troubleshooting Guide
Q1: My initial velocity plot shows a decline at high substrate concentrations, suggesting inhibition. What is the first step?
Your first step is to systematically confirm and characterize the inhibition. This involves varying the substrate concentration over a wide range, ensuring you test concentrations well below and well above the apparent optimal concentration where the peak velocity was observed. This will help you to clearly define the inhibitory phase of the kinetic curve.
Q2: I have confirmed substrate inhibition. How can I determine the kinetic parameters Vmax, Km, and the inhibition constant (Ki)?
Once you have collected the initial velocity data at various substrate concentrations, you must fit the data to a kinetic model that accounts for substrate inhibition, such as the Haldane equation. Non-linear regression analysis software should be used to fit the curve to your data, which will provide the best-fit values for the maximal velocity (Vmax), the Michaelis constant (Km), and the substrate inhibition constant (Ki), along with their standard errors.
The Haldane equation is as follows:
v = Vmax * [S] / (Km + [S] + ([S]^2 / Ki))
Where:
-
v is the initial reaction velocity
-
Vmax is the maximum reaction velocity
-
[S] is the substrate concentration
-
Km is the Michaelis constant
-
Ki is the substrate inhibition constant
Q3: How can I modify my experimental conditions to mitigate substrate inhibition?
Several strategies can be employed to reduce substrate inhibition:
-
Optimize Substrate Concentration: The most straightforward approach is to perform your assays at the optimal substrate concentration, avoiding the inhibitory range.
-
Adjust Assay Conditions: Systematically vary the pH and temperature of the assay buffer, as these can influence substrate binding and enzyme conformation, potentially alleviating inhibition.
-
Investigate Alternative Substrates: If your research allows, testing alternative enoyl-CoA substrates with different acyl chain lengths or configurations may reveal a substrate that does not cause inhibition.
-
Enzyme Mutagenesis: If you have structural information about the enzyme, you can rationally design and create enzyme variants with mutations aimed at the putative inhibitory binding site to reduce substrate inhibition.
Q4: Are there alternative experimental designs to overcome substrate inhibition in a bioreactor or continuous-flow setting?
Yes, for applications like bioreactors where maintaining optimal conditions is crucial, several methods can overcome substrate inhibition:
-
Fed-Batch Systems: A fed-batch process involves the continuous, slow addition of substrate to the reaction. This maintains a low and stable substrate concentration, preventing it from reaching inhibitory levels.
-
Enzyme Immobilization: Immobilizing the enoyl-CoA isomerase on a solid support can sometimes alter its kinetic properties and reduce substrate inhibition by creating a microenvironment with a lower effective substrate concentration.
-
Two-Phase Partitioning Bioreactors: These systems can reduce the aqueous substrate concentration by storing the substrate in a separate, non-aqueous phase from which it can be gradually released to the enzyme.
Data Presentation
Table 1: Kinetic Parameters of Enoyl-CoA Isomerase for Various Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Presence of Substrate Inhibition |
| cis-3-Hexenoyl-CoA | 50 | 120 | 2.4 x 10⁶ | Yes (at > 500 µM) |
| trans-3-Hexenoyl-CoA | 75 | 90 | 1.2 x 10⁶ | Mild |
| cis-3-Octenoyl-CoA | 30 | 150 | 5.0 x 10⁶ | Yes (at > 300 µM) |
| trans-3-Octenoyl-CoA | 45 | 110 | 2.4 x 10⁶ | No |
Note: The data in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Protocol: Spectrophotometric Assay for Enoyl-CoA Isomerase Activity
This assay monitors the isomerization of a 3-enoyl-CoA substrate to a 2-enoyl-CoA product. The formation of the conjugated double bond in the 2-trans-enoyl-CoA product leads to an increase in absorbance at a specific wavelength (typically around 263 nm for many enoyl-CoA species).
1. Reagent Preparation:
- Assay Buffer: 50 mM MOPS buffer, 100 mM NaCl, pH 7.0.
- Enzyme Stock Solution: Purified enoyl-CoA isomerase diluted to a suitable concentration (e.g., 1 mg/mL) in a storage buffer.
- Substrate Stock Solution: Prepare a concentrated stock of the desired 3-enoyl-CoA substrate (e.g., 10 mM this compound) in the assay buffer.
2. Assay Setup:
- In a 1 cm pathlength quartz cuvette, add the assay buffer and the substrate solution to a final volume of 1 mL. For substrate inhibition studies, prepare a series of cuvettes with a wide range of final substrate concentrations (e.g., from 0.1 x Km to 100 x Km).
- Equilibrate the cuvette in a temperature-controlled spectrophotometer (e.g., at 37°C).
3. Reaction Initiation and Data Acquisition:
- Initiate the reaction by adding a small, fixed amount of the enoyl-CoA isomerase enzyme stock solution to the cuvette. Mix gently but thoroughly by inverting the cuvette.
- Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 263 nm) over a set period (e.g., 1-5 minutes).
- Record the absorbance data at regular intervals.
4. Data Analysis:
- Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. The rate is determined using the Beer-Lambert law (ΔA/min = ε * c * l), where ε is the molar extinction coefficient of the product.
- Plot the calculated initial velocities against their corresponding substrate concentrations.
- Fit the resulting curve to the appropriate kinetic model (e.g., Michaelis-Menten or a substrate inhibition model) to determine the kinetic parameters.
Visualizations
Caption: A workflow for troubleshooting substrate inhibition in kinetic studies.
Caption: Formation of an unproductive E-S-S complex in substrate inhibition.
Caption: Experimental workflow for a typical enoyl-CoA isomerase kinetic assay.
References
Technical Support Center: Minimizing Interference in Cellular Fatty Acid Oxidation Assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize interference and ensure data accuracy in cellular fatty acid oxidation (FAO) assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference in cellular FAO assays?
Interference in FAO assays can arise from several sources, including off-target effects of chemical inhibitors, competition from other metabolic substrates (like glucose and glutamine), suboptimal substrate or cofactor concentrations, and experimental artifacts related to cell handling and plate setup. For instance, high concentrations of the commonly used CPT1 inhibitor, etomoxir (B15894), can have off-target effects on complex I of the electron transport chain, confounding results.[1][2][3][4]
Q2: How can I be sure my cells are primarily using fatty acids as a fuel source?
To maximize cellular reliance on exogenous fatty acids, it's crucial to manipulate the assay medium. This typically involves a period of substrate deprivation by incubating cells in a medium with low glucose and low serum content to deplete endogenous energy stores.[5] The assay medium itself should be optimized to favor FAO; for example, by providing L-carnitine, which is essential for transporting long-chain fatty acids into the mitochondria, while keeping concentrations of alternative fuels like glucose low.
Q3: What are the known off-target effects of etomoxir, a common FAO inhibitor?
Etomoxir is widely used to inhibit Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for long-chain FAO. However, at high concentrations (e.g., 200 μM), etomoxir can inhibit complex I of the electron transport chain, which is independent of its effect on FAO. To avoid these off-target effects, it is recommended to use etomoxir at concentrations that do not exceed 40 μM. It is crucial to perform dose-response experiments to determine the optimal concentration for CPT1 inhibition without inducing confounding off-target effects in your specific cell model.
Troubleshooting Guides
Q1: Why am I observing high variability between my replicate wells?
High variability can obscure true biological effects and is often traced back to inconsistencies in experimental technique.
| Potential Cause | Recommended Solution | Key Considerations |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a multichannel or repeater pipette for consistent volume dispensing. | Optimal seeding density is cell-type dependent and should be determined empirically to achieve an even monolayer. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. Fill outer wells with sterile water or media to create a humidity barrier. | This is particularly critical for long incubation periods or in low-humidity incubators. |
| Inconsistent Washing/Pipetting | Perform washing steps gently to avoid dislodging cells. Aspirate media from the side of the well. Ensure pipettes are calibrated and avoid introducing bubbles. | Bubbles can interfere with optical readings in certain plate-based assays. |
Q2: My cells show a very low fatty acid oxidation rate (low OCR response). What can I do to increase the signal?
A low signal can make it difficult to detect changes in FAO. The goal is to maximize the reliance of the cells on the supplied fatty acids for respiration.
| Potential Cause | Recommended Solution | Key Considerations |
| Sub-optimal Substrate/Cofactor Concentrations | Titrate the concentration of the fatty acid substrate (e.g., palmitate-BSA) and L-carnitine. | A typical starting range for palmitate-BSA is 50-200 µM, and L-carnitine is often used at 0.5 mM, but these may require optimization for your cell type. |
| Competition from Other Substrates | Deplete endogenous energy stores by pre-incubating cells in low-glucose and low-serum medium. Ensure the final assay medium has low levels of glucose or glutamine. | The duration of substrate limitation should be optimized to avoid compromising cell viability. |
| Low Mitochondrial Capacity or Uncoupler Issues | Titrate the concentration of the uncoupler (e.g., FCCP) to determine the concentration that elicits maximal respiration. | FCCP has a bell-shaped dose-response curve. Bovine Serum Albumin (BSA) can bind FCCP, so higher concentrations may be needed in FAO assays compared to other respiration assays. |
| Insufficient Cell Number | Increase the cell seeding density. | Ensure the higher density does not lead to over-confluence, which can negatively impact cell health and metabolism. |
Q3: The inhibitory effect of Etomoxir is weak or inconsistent. Why is this happening?
A weak or inconsistent effect from your positive control inhibitor can undermine the interpretation of the entire experiment.
| Potential Cause | Recommended Solution | Key Considerations |
| Sub-optimal Etomoxir Concentration or Incubation Time | Titrate the etomoxir concentration (typically ≤ 40 µM). Pre-incubate cells with etomoxir for at least 15 minutes before adding the fatty acid substrate. | The efficacy of etomoxir can be reduced in the presence of high concentrations of serum and BSA. |
| Oxidation of Other Substrates | Ensure the assay medium is optimized to favor FAO. High levels of glucose or glutamine can allow cells to bypass the block in FAO. | Using a substrate-limited pre-incubation step can enhance the inhibitory effect. |
| Cell Type Insensitivity | Confirm that your cell type of interest relies on long-chain FAO for a significant portion of its energy production under the tested conditions. | Some cells may preferentially use other substrates or rely on medium/short-chain fatty acid oxidation, which is CPT1-independent. |
Key Experimental Workflows & Pathways
The following diagrams illustrate common workflows and pathways relevant to FAO assays.
Caption: High-level experimental workflow for a typical cellular fatty acid oxidation assay.
Caption: Simplified pathway of mitochondrial long-chain fatty acid β-oxidation.
References
- 1. [PDF] Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | Semantic Scholar [semanticscholar.org]
- 2. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 4. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
quality control methods for commercially available cis-3-octenoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available cis-3-octenoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A: For long-term stability, it is recommended to store this compound as a lyophilized powder at -20°C or below. For short-term use, stock solutions can be prepared in an appropriate aqueous buffer (e.g., phosphate (B84403) buffer, pH 6.0-7.0) and stored at -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation. Thioesters are susceptible to hydrolysis, especially at alkaline pH.
Q2: What are the common impurities or degradation products I should be aware of?
A: The most common impurity is the isomeric form, trans-2-octenoyl-CoA, which can form via isomerization. Other potential impurities include the free fatty acid (cis-3-octenoic acid) and Coenzyme A (CoASH) due to hydrolysis of the thioester bond. Depending on the synthesis method, residual starting materials or byproducts from the synthetic route may also be present.
Q3: How can I assess the purity of my this compound sample?
A: The purity of this compound is best assessed using chromatographic methods coupled with mass spectrometry. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying the parent compound and potential impurities.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used.
Q4: My experimental results are inconsistent. Could the quality of my this compound be the issue?
A: Yes, inconsistent results can be a consequence of product degradation or impurity. If you suspect the quality of your this compound, we recommend performing a quality control check as outlined in the troubleshooting section below. Key indicators of degradation include a decrease in the expected biological activity or the appearance of unexpected peaks in your analytical chromatograms.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low or no biological activity in my assay. | 1. Degradation of this compound: The thioester bond is hydrolyzed. 2. Isomerization: The cis isomer has converted to the less active or inactive trans isomer. 3. Incorrect concentration: Errors in weighing or dilution. | 1. Verify Purity and Integrity: Analyze your sample using UPLC-MS/MS to check for the presence of the correct molecular weight and for degradation products like cis-3-octenoic acid and CoASH.[5][6] 2. Assess Isomeric Purity: Use a chromatographic method capable of separating cis and trans isomers. 3. Confirm Concentration: Use a spectrophotometric method to determine the concentration of the CoA thioester. The adenine (B156593) moiety has a characteristic absorbance at 260 nm. |
| I see an unexpected peak in my chromatogram. | 1. Isomeric Impurity: The peak could correspond to trans-2-octenoyl-CoA. 2. Hydrolysis Products: The peak might be free cis-3-octenoic acid or CoASH. 3. Contaminant from solvent or glassware. | 1. Run an Isomer Standard: If available, inject a standard of trans-2-octenoyl-CoA to confirm its retention time. 2. Mass Spectrometry Analysis: Use MS to identify the molecular weight of the unexpected peak. 3. Blank Injection: Run a blank injection of your solvent to rule out contamination. |
| The lyophilized powder is difficult to dissolve. | 1. Incomplete lyophilization: Residual moisture may be present. 2. Inappropriate solvent: The chosen solvent may not be optimal. | 1. Contact the supplier: The product may be faulty. 2. Use an appropriate aqueous buffer: A slightly acidic to neutral pH buffer (e.g., phosphate buffer pH 6.5) is recommended. Gentle vortexing or sonication may aid dissolution. |
Quality Control Data Summary
The following table summarizes typical quality control specifications for commercially available this compound. Note that exact values may vary between suppliers and batches.
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white lyophilized powder |
| Purity (by HPLC/UPLC) | HPLC-UV or UPLC-MS | ≥ 95% |
| Identity | Mass Spectrometry (MS) | Conforms to the expected molecular weight |
| Isomeric Purity (cis-isomer) | UPLC-MS/MS | ≥ 98% |
| Moisture Content | Karl Fischer Titration | ≤ 5% |
| Solubility | Visual Inspection | Soluble in aqueous buffers (e.g., 10 mg/mL in phosphate buffer, pH 6.5) |
Experimental Protocols
Protocol 1: Purity and Impurity Analysis by UPLC-MS/MS
This method allows for the sensitive and specific quantification of this compound and its common impurities.
1. Sample Preparation:
-
Reconstitute the lyophilized this compound in an aqueous buffer (e.g., 10 mM Ammonium Acetate, pH 6.8) to a stock concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 10 µg/mL in the mobile phase A.
2. UPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Monitor for the precursor ion and a characteristic product ion.
-
trans-2-octenoyl-CoA: Monitor for the precursor ion and a characteristic product ion (will have the same mass as the cis-isomer but a different retention time).
-
cis-3-octenoic acid: Monitor for its specific precursor and product ions.
-
Coenzyme A (CoASH): Monitor for its specific precursor and product ions.
-
-
Data Analysis: Integrate the peak areas for each compound and calculate the purity based on the relative peak areas.
Protocol 2: Enzymatic Assay for Isomeric Purity
This assay can be used to functionally determine the presence of the trans-2-enoyl-CoA isomer, a common impurity. It is based on the activity of enoyl-CoA hydratase, which acts on trans-2-enoyl-CoAs but not cis-3-enoyl-CoAs.
1. Reagents:
-
Tris-HCl buffer (100 mM, pH 8.0).
-
Enoyl-CoA hydratase (crotonase).
-
3-hydroxyacyl-CoA dehydrogenase.
-
NAD+.
-
Your this compound sample.
2. Assay Procedure:
-
In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer, NAD+, and 3-hydroxyacyl-CoA dehydrogenase.
-
Add a known concentration of your this compound sample.
-
Monitor the absorbance at 340 nm to establish a baseline.
-
Initiate the reaction by adding enoyl-CoA hydratase.
-
An increase in absorbance at 340 nm indicates the formation of NADH, which is proportional to the amount of trans-2-octenoyl-CoA present in the sample.[7]
3. Calculation:
-
The concentration of trans-2-octenoyl-CoA can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Visualizations
Caption: Quality control workflow for this compound.
Caption: Beta-oxidation pathway for this compound.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to enhance the sensitivity of cis-3-octenoyl-CoA detection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of cis-3-octenoyl-CoA detection in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting and quantifying this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the sensitive and specific quantification of acyl-CoAs, including this compound.[1][2][3][4] This technique offers high selectivity and sensitivity through methods like multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions for the target analyte.[5]
Q2: How can I improve the sensitivity of my LC-MS/MS analysis for this compound?
A2: To enhance sensitivity, consider the following strategies:
-
Derivatization: Although not always necessary with modern sensitive mass spectrometers, derivatization of the acyl-CoA can improve ionization efficiency and chromatographic performance.
-
Optimized Chromatography: Employing ultra-high-performance liquid chromatography (UHPLC) can provide better peak resolution and signal-to-noise ratios. The use of ion-pairing agents in the mobile phase can also improve peak shape and retention of polar molecules like acyl-CoAs on reversed-phase columns.
-
Sample Preparation: Thorough sample cleanup using techniques like solid-phase extraction (SPE) can reduce matrix effects and ion suppression, leading to a more sensitive measurement.
-
Mass Spectrometer Settings: Fine-tuning of mass spectrometer parameters, such as collision energy and ion source settings, for the specific fragmentation of this compound is crucial for maximizing signal intensity.
Q3: My this compound samples seem to be degrading. How can I prevent this?
A3: Acyl-CoAs are susceptible to both enzymatic and chemical degradation, particularly hydrolysis of the thioester bond. To minimize degradation:
-
Work Quickly and on Ice: Process samples as quickly as possible at low temperatures (4°C) to reduce enzymatic activity.
-
Use Appropriate Buffers: Maintain a slightly acidic to neutral pH (around 6.8) during extraction and storage, as alkaline conditions promote hydrolysis.
-
Proper Storage: For short-term storage, keep samples at -80°C. For long-term stability, store samples as a dry pellet at -80°C.
-
Solvent Choice: Reconstitute dried extracts in a solution that minimizes degradation, such as 50 mM ammonium (B1175870) acetate (B1210297) or a methanol-based solvent, rather than pure water.
Q4: What are the characteristic mass spectral fragmentation patterns for this compound?
A4: In positive ion mode tandem mass spectrometry (MS/MS), acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da). Another common fragment ion is observed at m/z 428, which results from the cleavage between the 5' diphosphates. By monitoring for these specific fragments from the precursor ion of this compound, one can achieve high specificity in detection.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | 1. Sample Degradation. 2. Inefficient Extraction. 3. Ion Suppression from Matrix Effects. 4. Suboptimal Mass Spectrometer Settings. | 1. Review sample handling procedures; ensure low temperatures and appropriate pH. 2. Optimize the extraction protocol; consider different solvent systems or homogenization techniques. 3. Incorporate a solid-phase extraction (SPE) cleanup step. Dilute the sample to reduce matrix concentration. 4. Infuse a this compound standard to optimize MS parameters (e.g., collision energy, source temperature). |
| Poor Peak Shape in Chromatography | 1. Inappropriate Mobile Phase. 2. Column Overloading. 3. Secondary Interactions with the Column. | 1. Add an ion-pairing agent (e.g., triethylamine, hexylamine) to the mobile phase to improve peak symmetry. 2. Reduce the injection volume or sample concentration. 3. Use a different column chemistry (e.g., HILIC) or adjust the mobile phase pH. |
| High Variability Between Replicates | 1. Inconsistent Sample Preparation. 2. Instability of the Analyte in the Autosampler. 3. Fluctuations in the LC-MS System. | 1. Ensure precise and consistent execution of the extraction and cleanup steps. Use an internal standard. 2. Keep the autosampler temperature low (e.g., 4°C). Analyze samples as soon as possible after reconstitution. 3. Run system suitability tests and quality control samples to monitor instrument performance. |
| Co-elution with Interfering Peaks | 1. Insufficient Chromatographic Resolution. 2. Isomeric Compounds. | 1. Modify the gradient profile (slower ramp) or change the mobile phase composition. 2. If isomers are present, a longer column or a different stationary phase may be required. High-resolution mass spectrometry can help differentiate between isobaric interferences. |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for acyl-CoA analysis from various studies. Note that these values can vary depending on the specific analyte, matrix, and instrumentation.
| Method | Analyte(s) | LOD | LOQ | Reference |
| GC-MS with Benzyl Chloroformate Derivatization | Short-Chain Fatty Acids | 0.1 - 5 pg | - | |
| LC-MS/MS | Short-Chain Acyl-CoAs | - | pmol range | |
| UHPLC-MS/MS with Derivatization | Sterols | 15–25 pmol/mL | - | |
| HPLC with Fluorescence Detection (derivatized) | Fatty Acids | 0.01-0.05 µg/mL | - |
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells
This protocol is adapted from established methods for acyl-CoA analysis.
-
Cell Harvesting: a. Aspirate the culture medium from a 10 cm dish of confluent cells. b. Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS). c. Add 1 mL of ice-cold extraction solvent (e.g., 2.5% 5-sulfosalicylic acid (SSA) containing an appropriate internal standard like crotonoyl-CoA) directly to the plate. d. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Processing: a. Vortex the lysate vigorously for 30 seconds. b. Incubate on ice for 10 minutes. c. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the protein. d. Carefully transfer the supernatant to a new, clean tube.
-
Sample Analysis: a. The supernatant can be directly injected into the LC-MS/MS system. b. If storage is necessary, freeze the extract at -80°C.
Protocol 2: Extraction of Short-Chain Acyl-CoAs from Tissue
This protocol is based on methods described for tissue acyl-CoA extraction.
-
Tissue Homogenization: a. Flash-freeze approximately 50-100 mg of tissue in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen. c. Transfer the powdered tissue to a tube containing 1 mL of ice-cold extraction buffer (e.g., methanol:chloroform 2:1) with an internal standard (e.g., [¹³C₈] octanoyl-CoA). d. Homogenize the sample on ice using a tissue homogenizer.
-
Phase Separation and Extraction: a. Add water to the homogenate to induce phase separation. b. Vortex thoroughly and centrifuge to separate the aqueous (upper) and organic (lower) phases. c. The acyl-CoAs will be in the aqueous phase. Carefully collect the aqueous layer.
-
Sample Cleanup and Concentration: a. For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be performed. b. Dry the final extract under a stream of nitrogen. c. Reconstitute the dried pellet in an appropriate solvent (e.g., 50 mM ammonium acetate) prior to LC-MS/MS analysis.
Visualizations
Caption: A generalized experimental workflow for the detection of this compound.
Caption: A troubleshooting decision tree for low signal intensity issues.
References
- 1. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Experimental Findings on the Metabolism of cis-3-Octenoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental findings related to the metabolism of cis-3-octenoyl-CoA, a key intermediate in the β-oxidation of unsaturated fatty acids. We present quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows to support researchers in validating and extending these findings.
Quantitative Data Summary
The metabolism of this compound is primarily catalyzed by the enzyme Δ³,Δ²-enoyl-CoA isomerase (ECI), which converts it to trans-2-octenoyl-CoA, a substrate for the core β-oxidation pathway. The efficiency of this process can be compared with the metabolism of other related substrates. Below is a summary of the kinetic parameters for various enoyl-CoA isomerases with different substrates.
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Rat Liver Mitochondria (MECI) | This compound | 25 | 1,200 | 4.8 x 10⁷ | [1] |
| Rat Liver Mitochondria (MECI) | trans-3-Octenoyl-CoA | 30 | 360 | 1.2 x 10⁷ | [1] |
| Rat Liver Peroxisomes (ECI) | This compound | 35 | 420 | 1.2 x 10⁷ | [1] |
| Rat Liver Peroxisomes (ECI) | trans-3-Octenoyl-CoA | 20 | 840 | 4.2 x 10⁷ | [1] |
| Rat Peroxisomal Acyl-CoA Oxidase I | cis-3-Hexenoyl-CoA | 18.5 | - | 1.1 x 10⁶ | [2] |
| Rat Peroxisomal Acyl-CoA Oxidase I | trans-3-Hexenoyl-CoA | 22.7 | - | 0.8 x 10⁶ | [2] |
| Rat Peroxisomal Acyl-CoA Oxidase I | This compound | 15.4 | - | 1.3 x 10⁶ | [2] |
| Rat Peroxisomal Acyl-CoA Oxidase I | trans-3-Octenoyl-CoA | 19.2 | - | 0.9 x 10⁶ | [2] |
MECI: Mitochondrial Enoyl-CoA Isomerase; ECI: Peroxisomal Enoyl-CoA Isomerase
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of this compound and a general workflow for its experimental validation.
Caption: Metabolic conversion of this compound to trans-2-octenoyl-CoA.
Caption: General workflow for validating this compound metabolism findings.
Experimental Protocols
Here, we provide detailed methodologies for key experiments involved in the study of this compound metabolism.
Synthesis of this compound
Objective: To synthesize the substrate this compound for use in enzyme assays.
Materials:
-
cis-3-Octenoic acid[3]
-
Coenzyme A (CoA)
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate solution (5%)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
HPLC system with a C18 column
Procedure:
-
Activation of cis-3-Octenoic Acid:
-
Dissolve cis-3-octenoic acid in anhydrous THF.
-
Add CDI in a 1.1 molar equivalent to the fatty acid.
-
Stir the reaction mixture at room temperature for 1 hour to form the acyl-imidazolide.
-
-
Thioesterification:
-
In a separate flask, dissolve Coenzyme A in a 5% sodium bicarbonate solution.
-
Slowly add the acyl-imidazolide solution to the CoA solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding small amounts of sodium bicarbonate solution as needed.
-
Continue stirring at room temperature for 4-6 hours.
-
-
Extraction and Purification:
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the resulting this compound by preparative HPLC on a C18 column.
-
-
Quantification:
-
Determine the concentration of the purified this compound spectrophotometrically by measuring the absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine (B156593) ring of CoA).
-
Spectrophotometric Assay of Δ³,Δ²-Enoyl-CoA Isomerase Activity
Objective: To determine the kinetic parameters of Δ³,Δ²-enoyl-CoA isomerase with this compound as a substrate. This assay is a coupled-enzyme assay that measures the hydration of the product, trans-2-enoyl-CoA, by enoyl-CoA hydratase.
Materials:
-
Purified Δ³,Δ²-enoyl-CoA isomerase
-
Purified enoyl-CoA hydratase (crotonase)
-
This compound substrate solution
-
Tris-HCl buffer (100 mM, pH 8.0)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM Tris-HCl buffer, pH 8.0
-
Excess of enoyl-CoA hydratase (e.g., 5-10 units)
-
Varying concentrations of this compound (e.g., 5-100 µM)
-
-
-
Enzyme Reaction:
-
Pre-incubate the reaction mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding a small, known amount of purified Δ³,Δ²-enoyl-CoA isomerase.
-
-
Data Acquisition:
-
Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the trans-2-enoyl-CoA product by enoyl-CoA hydratase (Δε = 6,700 M⁻¹cm⁻¹).
-
Record the initial rate of the reaction (the linear portion of the absorbance change over time).
-
-
Data Analysis:
-
Calculate the initial velocity (v) of the reaction for each substrate concentration.
-
Determine the kinetic parameters Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Analysis of Acyl-CoA Thioesters by HPLC
Objective: To separate and quantify the substrate and product of the enoyl-CoA isomerase reaction.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 5.5
-
Mobile Phase B: Acetonitrile (B52724)
-
Standards of this compound and trans-2-octenoyl-CoA
Procedure:
-
Sample Preparation:
-
Stop the enzyme reaction at various time points by adding an equal volume of ice-cold 10% perchloric acid.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to precipitate the protein.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the prepared sample.
-
Elute the acyl-CoA thioesters using a linear gradient of acetonitrile (e.g., 5% to 50% B over 30 minutes).
-
Monitor the absorbance at 260 nm.
-
-
Quantification:
LC-MS/MS Analysis of Acyl-CoA Thioesters
Objective: To provide a more sensitive and specific method for the identification and quantification of acyl-CoA thioesters.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
Reversed-phase C18 or C8 column suitable for mass spectrometry
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Internal standards (e.g., odd-chain length acyl-CoAs)
Procedure:
-
Sample Preparation:
-
Prepare samples as described for HPLC analysis, but resuspend the final extract in the initial mobile phase for LC-MS/MS.
-
Spike the samples with a known amount of internal standard before extraction for accurate quantification.
-
-
LC-MS/MS Analysis:
-
Separate the acyl-CoA thioesters using a suitable gradient of acetonitrile in water with 0.1% formic acid.
-
Analyze the eluting compounds using electrospray ionization (ESI) in positive ion mode.
-
Use multiple reaction monitoring (MRM) for targeted quantification. The precursor ion for acyl-CoAs is [M+H]⁺, and a characteristic product ion is m/z 428.0365, corresponding to the 3'-phospho-ADP moiety.
-
-
Data Analysis:
-
Identify and quantify the acyl-CoA species based on their retention times and specific MRM transitions.
-
Normalize the peak areas of the analytes to the peak area of the internal standard to correct for variations in sample preparation and instrument response.[6]
-
References
- 1. Functional characterization of Delta3,Delta2-enoyl-CoA isomerases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsic enoyl-CoA isomerase activity of rat acyl-CoA oxidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cis-3-octenoic acid [webbook.nist.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. researchgate.net [researchgate.net]
- 6. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to Antibodies Targeting Acyl-CoA Thioesters
For researchers, scientists, and drug development professionals, the precise detection of specific protein acylations is critical. This guide provides an objective comparison of antibody performance in targeting different acyl-CoA thioesters, supported by experimental data and detailed protocols. Understanding the potential for cross-reactivity is paramount for accurate and reproducible results in studies of metabolism, signaling, and drug efficacy.
Performance Comparison of Acyl-CoA Thioester Antibodies
The cross-reactivity of an antibody is influenced by the nature of the immunogen and the structural similarity between different acyl groups. The following table summarizes hypothetical cross-reactivity data for antibodies raised against specific protein acylations. This data is illustrative and actual performance should be validated for each specific antibody and application.
| Antibody Target | Immunogen | Acetyl-Lysine | Propionyl-Lysine | Butyryl-Lysine | Succinyl-Lysine | Glutaryl-Lysine |
| Anti-Acetyl-Lysine | Acetylated KLH | 100% | 15% | 5% | <1% | <1% |
| Anti-Propionyl-Lysine | Propionylated BSA | 20% | 100% | 40% | 2% | 1% |
| Anti-Butyryl-Lysine | Butyrylated Ovalbumin | 8% | 35% | 100% | 5% | 3% |
| Anti-Succinyl-Lysine | Succinylated Peptide | <1% | <1% | <1% | 100% | 25% |
| Anti-Glutaryl-Lysine | Glutarylated Peptide | <1% | <1% | <1% | 30% | 100% |
Data is presented as percentage of binding signal relative to the primary target antigen and is hypothetical for illustrative purposes.
Key Observations:
-
Short-chain acylations: Antibodies targeting short-chain, uncharged acylations like acetylation, propionylation, and butyrylation exhibit a higher degree of cross-reactivity with other short-chain modifications. This is likely due to the structural similarity of the small alkyl chains.
-
Dicarboxylic acylations: Antibodies raised against succinyl-lysine and glutaryl-lysine, which are derived from dicarboxylic acyl-CoAs, show higher specificity and less cross-reactivity with the short-chain modifications. However, they can exhibit cross-reactivity with each other due to the presence of a terminal carboxyl group.
-
Chemical Reactivity: The intrinsic chemical reactivity of acyl-CoA thioesters can influence the abundance of protein modifications. For example, succinyl-CoA is more reactive than acetyl-CoA in modifying proteins non-enzymatically[1]. This can be a confounding factor in cross-reactivity studies.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the specificity of antibodies targeting acylated proteins, rigorous validation is essential. The following are key experimental protocols that can be employed.
Competitive ELISA
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful technique to quantify the specificity and cross-reactivity of an antibody.[2]
Methodology:
-
Coating: A microplate is coated with a peptide or protein containing the target acylation (e.g., acetylated-lysine peptide).
-
Competition: The antibody is pre-incubated with a series of concentrations of free acylated peptides (the target acylation and potential cross-reactants).
-
Binding: The antibody-peptide mixtures are added to the coated plate. The free peptides will compete with the coated peptide for binding to the antibody.
-
Detection: A secondary antibody conjugated to an enzyme is added, followed by a substrate that produces a measurable signal.
-
Analysis: The signal intensity is inversely proportional to the amount of free peptide that bound to the antibody. An IC50 value (the concentration of free peptide that inhibits 50% of the antibody binding) is calculated for each peptide. A lower IC50 indicates a higher affinity of the antibody for that specific acylation.
Western Blotting
Western blotting can provide a qualitative assessment of antibody specificity in a complex biological sample.[2][3]
Methodology:
-
Sample Preparation: Cell or tissue lysates are prepared. For a more controlled experiment, recombinant proteins can be acylated in vitro with different acyl-CoAs.
-
Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane.
-
Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the primary antibody targeting a specific acylation.
-
Secondary Antibody Incubation and Detection: A labeled secondary antibody is used to detect the primary antibody, and the signal is visualized.
-
Analysis: The presence and intensity of bands corresponding to the expected molecular weight of acylated proteins indicate the antibody's specificity. Running parallel lanes with lysates from cells treated to induce different acylations can reveal cross-reactivity.
Visualizing Acyl-CoA Metabolism and Experimental Workflow
To provide context for the importance of specific antibody detection, the following diagrams illustrate a simplified overview of central carbon metabolism where various acyl-CoAs are generated and a typical workflow for assessing antibody cross-reactivity.
Caption: Simplified overview of central metabolic pathways generating key acyl-CoA thioesters.
Caption: Experimental workflow for assessing antibody cross-reactivity against different acylations.
Conclusion
The selection of a highly specific antibody is crucial for the accurate study of protein acylation. While antibodies targeting different acyl-CoA thioester modifications are valuable tools, their potential for cross-reactivity necessitates careful validation. Researchers should employ rigorous testing methods like competitive ELISA and Western blotting to confirm the specificity of their antibodies. By understanding the factors that contribute to cross-reactivity and implementing thorough validation protocols, the scientific community can ensure the reliability and reproducibility of research in this dynamic field.
References
A Researcher's Guide to Validating Enoyl-CoA Isomerase Inhibitor Specificity
For researchers, scientists, and drug development professionals, the validation of inhibitor specificity is a critical step in the development of targeted therapeutics. This guide provides a comparative overview of known inhibitors of enoyl-CoA isomerase, an essential enzyme in fatty acid metabolism, and details the experimental protocols required to rigorously assess their specificity.
Enoyl-CoA isomerase (ECI) plays a pivotal role in the β-oxidation of unsaturated fatty acids, catalyzing the isomerization of cis- or trans-double bonds in acyl-CoA intermediates.[1][2] The enzyme exists in different isoforms, primarily located in the mitochondria and peroxisomes, and can also be a domain of multifunctional enzymes.[2] This complexity underscores the importance of thoroughly validating the specificity of any potential inhibitor to avoid off-target effects and ensure therapeutic efficacy.
Comparative Analysis of Enoyl-CoA Isomerase Inhibitors
A major challenge in the field is the limited availability of highly specific inhibitors for enoyl-CoA isomerase. Many compounds exhibit cross-reactivity with other enzymes in the β-oxidation pathway, particularly enoyl-CoA hydratase, due to structural similarities in their active sites.[3] The following table summarizes the activity of known inhibitors that have been evaluated against enoyl-CoA isomerase and related enzymes.
| Inhibitor | Target Enzyme(s) | Reported Activity | Organism/Isoform | Reference |
| Oct-2-yn-4-enoyl-CoA | Mitochondrial trifunctional protein (β-subunit), Enoyl-CoA hydratase 2, Medium-chain acyl-CoA dehydrogenase | Irreversible inhibitor | Not specified | [4] |
| 3-Octynoyl-CoA | Enoyl-CoA hydratase 2 | Inactivates | Not specified | |
| Enoyl-CoA hydratase 1 | No inactivation | Not specified | ||
| Methylenecyclopropylformyl-CoA | Enoyl-CoA hydratase 1 and 2 | Inactivates both | Not specified | |
| 10,12-tricosadiynoic acid (TDYA) | Acyl-CoA oxidase-1 (ACOX1) | Specific inhibitor | Rat | |
| Enoyl-CoA isomerase | No inhibition | Rat |
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of a potential enoyl-CoA isomerase inhibitor, a multi-faceted approach is required. This involves direct enzyme inhibition assays, evaluation against related enzymes, and cellular assays to assess downstream metabolic effects.
Spectrophotometric Assay for Enoyl-CoA Isomerase Activity
A continuous spectrophotometric assay is a fundamental method for determining the kinetic parameters of enoyl-CoA isomerase and for screening potential inhibitors. This protocol is adapted from the method described by Palosaari and Hiltunen (1990).
Principle: The assay indirectly measures the formation of the product, 2-enoyl-CoA, by coupling the reaction to the subsequent hydration by enoyl-CoA hydratase and oxidation by 3-hydroxyacyl-CoA dehydrogenase, which results in the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 50 mM NAD+, 10 mM MgCl2, and 0.1 mg/ml bovine serum albumin.
-
Enzymes: Purified enoyl-CoA isomerase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase.
-
Substrate: 3-cis-enoyl-CoA or 3-trans-enoyl-CoA (e.g., 3-hexenoyl-CoA).
-
Inhibitor stock solution.
Procedure:
-
Prepare the assay mixture in a cuvette by combining the assay buffer, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase.
-
Add the test inhibitor at various concentrations and incubate for a pre-determined time.
-
Initiate the reaction by adding the enoyl-CoA isomerase.
-
Start the measurement by adding the substrate, 3-enoyl-CoA.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity and determine the percentage of inhibition. IC50 values can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Selectivity Profiling against Off-Target Enzymes
To establish the specificity of an inhibitor, it is crucial to test its activity against other enzymes in the β-oxidation pathway, particularly those with similar substrates or reaction mechanisms.
Key Off-Target Enzymes:
-
Enoyl-CoA Hydratase (Crotonase): Catalyzes the hydration of 2-enoyl-CoA. Its activity can be monitored spectrophotometrically by following the decrease in absorbance at 263 nm due to the disappearance of the 2-enoyl-CoA double bond.
-
Acyl-CoA Dehydrogenases (e.g., MCAD): Catalyze the initial dehydrogenation of acyl-CoAs. Various assays are available, including those that use artificial electron acceptors that change color upon reduction.
-
Acyl-CoA Oxidase (ACOX1): The first enzyme in peroxisomal β-oxidation. Its activity can be measured using a spectrophotometric assay that detects the production of hydrogen peroxide.
Procedure: Perform enzyme activity assays for each off-target enzyme in the presence and absence of the test inhibitor at various concentrations. Determine the IC50 values for any observed inhibition to quantify the selectivity of the compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Procedure:
-
Treat intact cells with the inhibitor or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble enoyl-CoA isomerase at each temperature by Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing Key Processes
To aid in the understanding of the experimental design and the biological context, the following diagrams illustrate the fatty acid β-oxidation pathway and a general workflow for validating inhibitor specificity.
References
- 1. Fatty Acids -- Additional Enzymes: Enoyl CoA [library.med.utah.edu]
- 2. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 3. Enoyl-CoA hydratase and isomerase form a superfamily with a common active-site glutamate residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oct-2-yn-4-enoyl-CoA as a multifunctional enzyme inhibitor in fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Divergence: A Comparative Analysis of Cis and Trans Unsaturated Fatty Acids
A comprehensive guide for researchers and drug development professionals on the differential metabolic fates of cis and trans unsaturated fatty acids, supported by experimental data and detailed protocols.
The geometric isomerism of unsaturated fatty acids, specifically the distinction between cis and trans configurations, imparts profound differences in their metabolic processing and subsequent physiological effects. While naturally occurring unsaturated fatty acids predominantly exist in the cis conformation, industrial processing, particularly partial hydrogenation of vegetable oils, introduces trans fatty acids into the food chain. An accumulating body of evidence highlights the detrimental health consequences associated with the consumption of trans fats, contrasting with the generally beneficial roles of their cis counterparts. This guide provides a detailed comparison of the metabolic fate of cis versus trans unsaturated fatty acids, presenting quantitative data from experimental studies, outlining detailed experimental protocols, and visualizing key metabolic and signaling pathways.
Impact on Lipid Metabolism and Cardiovascular Health Markers
The primary metabolic distinction between cis and trans fatty acids lies in their impact on lipid metabolism, particularly cholesterol transport and inflammatory pathways. Trans fatty acids have been consistently shown to exert a more atherogenic effect compared to cis fatty acids.
Cholesterol and Lipoprotein Profile
Clinical studies have demonstrated that the isocaloric replacement of cis unsaturated fatty acids with trans fatty acids adversely alters the lipoprotein profile, a key indicator of cardiovascular disease risk.
| Parameter | Effect of Trans Fatty Acids (compared to Cis) | Quantitative Data | Citation |
| Low-Density Lipoprotein (LDL) Cholesterol | Increase | LDL cholesterol levels were significantly higher on an elaidic acid-rich diet (165 mg/dl) compared to an oleic acid-rich diet (151 mg/dl). | [1] |
| High-Density Lipoprotein (HDL) Cholesterol | Decrease | HDL cholesterol was lower on an elaidic acid-rich diet (38 mg/dl) compared to a palmitic acid-rich diet (42 mg/dl), and not different from an oleic acid-rich diet (38 mg/dl). | [1] |
| Lipoprotein(a) [Lp(a)] | Increase | A diet rich in trans-monounsaturated fatty acids significantly increased median Lp(a) levels to 45 mg/l, compared to 32 mg/l on an oleic acid diet. | [2] |
| Cholesteryl Ester Transfer Protein (CETP) Activity | Increase | Plasma CETP activity was significantly higher after an elaidic acid-rich diet (23.95 ± 1.26%) compared to a diet enriched with oleic acid (19.61 ± 0.89%). | [3] |
Inflammatory Signaling
Trans fatty acids promote a pro-inflammatory state, in part by activating the nuclear factor-kappa B (NF-κB) signaling pathway in endothelial cells. This activation leads to the expression of adhesion molecules, contributing to the development of atherosclerosis.
| Parameter | Effect of Trans Fatty Acids (compared to Cis) | Quantitative Data | Citation |
| NF-κB Activation | Increase | Elaidic acid and linoelaidic acid (100 µM) increased NF-κB-dependent gene expression (TNFα, ICAM) in human endothelial cells, a response not seen with linoleic acid. Oleic acid has been shown to inhibit NF-κB activation. | [4] |
| Interleukin-6 (IL-6) Production | Increase | Both elaidic and linoelaidic acids increased IL-6 levels in a dose-dependent manner in human endothelial cells, whereas linoleic acid did not. | |
| Phosphorylation of IκBα | Increase | Both elaidic and linoelaidic acids increased the phosphorylation of IκBα in a dose-dependent manner in human endothelial cells. |
Differential Cellular Uptake and Enzymatic Processing
The structural differences between cis and trans fatty acids also influence their uptake by cells and their subsequent enzymatic modification.
Cellular Uptake
Studies on the cellular uptake of these isomers have yielded varied results depending on the cell type. For instance, in Ehrlich ascites tumor cells, elaidic acid was taken up at a higher rate than its cis counterpart, oleic acid. In contrast, other studies suggest that the linear structure of trans fatty acids allows them to be more readily incorporated into cellular membranes.
Enzymatic Processing: The Case of Delta-6-Desaturase
Delta-6-desaturase (D6D) is a key enzyme in the biosynthesis of long-chain polyunsaturated fatty acids. Dietary trans fatty acids have been shown to inhibit the activity of this enzyme, thereby affecting the production of important anti-inflammatory molecules.
| Parameter | Effect of Trans Fatty Acids (compared to Cis) | Quantitative Data | Citation |
| Delta-6-Desaturase (D6D) Activity | Inhibition | Feeding diets containing trans fatty acids depressed the 6-desaturase activity in the liver microsomes of rats, particularly in essential fatty acid-deficient animals. |
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Protocol 1: Measurement of Plasma Cholesterol and Lipoprotein(a)
Objective: To quantify the levels of total cholesterol, HDL cholesterol, LDL cholesterol, and Lipoprotein(a) in plasma samples.
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
Spectrophotometer or automated clinical chemistry analyzer
-
Commercially available enzymatic kits for total cholesterol, HDL-C, and LDL-C determination
-
ELISA or immunoturbidimetric assay kit for Lp(a) measurement
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood into EDTA-containing tubes.
-
Centrifuge at 1500 x g for 15 minutes at 4°C to separate plasma.
-
Carefully collect the plasma supernatant.
-
-
Cholesterol Measurement (Enzymatic Method):
-
Follow the manufacturer's instructions for the chosen enzymatic cholesterol assay kits.
-
Typically, a series of enzymatic reactions involving cholesterol esterase, cholesterol oxidase, and peroxidase generates a colored product that is measured spectrophotometrically.
-
LDL cholesterol is often calculated using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5), for which a separate triglyceride measurement is required.
-
-
Lipoprotein(a) Measurement (ELISA):
-
Follow the manufacturer's protocol for the Lp(a) ELISA kit.
-
This typically involves coating a microplate with an anti-Lp(a) antibody, adding plasma samples, followed by a secondary antibody conjugated to an enzyme, and finally a substrate to produce a measurable color change.
-
Quantify the results by comparing the absorbance of the samples to a standard curve.
-
Protocol 2: Assessment of NF-κB Activation in Endothelial Cells
Objective: To determine the effect of cis and trans fatty acids on the activation of the NF-κB pathway in cultured endothelial cells.
Materials:
-
Human Aortic Endothelial Cells (HAECs) or similar
-
Cell culture medium and supplements
-
Elaidic acid and Oleic acid (or other relevant fatty acids)
-
Bovine Serum Albumin (BSA)
-
Reagents for nuclear protein extraction
-
Assay kit for NF-κB p65 DNA-binding activity (e.g., ELISA-based)
-
Antibodies for Western blotting (phospho-IκBα, total IκBα, and a loading control)
Procedure:
-
Cell Culture and Treatment:
-
Culture HAECs to near confluence in appropriate media.
-
Prepare fatty acid-BSA complexes by dissolving elaidic acid and oleic acid in ethanol (B145695) and then complexing with fatty acid-free BSA in serum-free media.
-
Treat the cells with different concentrations of the fatty acid-BSA complexes or BSA alone (control) for a specified time (e.g., 3 hours).
-
-
Nuclear Protein Extraction:
-
Following treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a hypotonic buffer to release cytoplasmic contents.
-
Centrifuge to pellet the nuclei, then lyse the nuclei with a high-salt buffer to extract nuclear proteins.
-
-
NF-κB p65 DNA-Binding Assay (ELISA):
-
Follow the manufacturer's instructions for the NF-κB p65 transcription factor assay kit.
-
This assay typically involves incubating nuclear extracts in a microplate well coated with an oligonucleotide containing the NF-κB consensus sequence.
-
A primary antibody against the p65 subunit, followed by a HRP-conjugated secondary antibody and substrate, is used for detection.
-
-
Western Blotting for Phospho-IκBα:
-
Prepare whole-cell lysates from treated cells.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα and total IκBα, followed by HRP-conjugated secondary antibodies.
-
Visualize the bands using a chemiluminescence detection system.
-
Protocol 3: Measurement of Cellular Fatty Acid Uptake
Objective: To quantify and compare the uptake of cis and trans unsaturated fatty acids into cultured cells.
Materials:
-
Adherent cell line (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)
-
Radiolabeled fatty acids (e.g., [³H]oleic acid and [³H]elaidic acid) or fluorescent fatty acid analogs
-
Bovine Serum Albumin (BSA)
-
Scintillation counter or fluorescence plate reader
-
Cell lysis buffer
Procedure:
-
Cell Culture:
-
Plate cells in a multi-well plate and grow to confluence.
-
-
Preparation of Fatty Acid Solution:
-
Prepare a solution of the radiolabeled or fluorescently labeled fatty acid complexed with BSA in serum-free medium.
-
-
Uptake Assay:
-
Wash the cells with warm PBS.
-
Add the fatty acid-BSA solution to the cells and incubate for various time points (e.g., 1, 5, 15 minutes) at 37°C.
-
To stop the uptake, rapidly wash the cells with ice-cold PBS containing a high concentration of BSA to remove unbound fatty acids.
-
-
Quantification:
-
For radiolabeled fatty acids: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.
-
For fluorescent fatty acid analogs: Measure the intracellular fluorescence using a fluorescence plate reader.
-
Normalize the uptake to the protein concentration of the cell lysate.
-
Visualizing the Metabolic and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key pathways discussed in this guide.
Figure 1: Overview of the differential cellular uptake and initial metabolic steps of cis and trans unsaturated fatty acids.
Figure 2: Simplified schematic of the NF-κB signaling pathway and its differential modulation by cis and trans unsaturated fatty acids.
Figure 3: Experimental workflow for assessing NF-κB activation in endothelial cells treated with cis or trans fatty acids.
Conclusion
The metabolic fates of cis and trans unsaturated fatty acids diverge significantly, leading to contrasting effects on cardiovascular health and systemic inflammation. Trans fatty acids promote an atherogenic lipid profile by increasing LDL and Lp(a) levels while decreasing HDL cholesterol. Furthermore, they activate pro-inflammatory signaling pathways such as NF-κB and inhibit key enzymes like delta-6-desaturase. In contrast, cis unsaturated fatty acids, particularly monounsaturated forms like oleic acid, are generally associated with beneficial or neutral effects on these metabolic parameters. The provided experimental protocols and data offer a foundational resource for researchers and drug development professionals to further investigate these differential effects and explore potential therapeutic interventions. A deeper understanding of the molecular mechanisms underlying the metabolic disparities between these isomers is crucial for developing effective strategies to mitigate the adverse health consequences of trans fat consumption.
References
- 1. Plasma lipoprotein lipid and Lp[a] changes with substitution of elaidic acid for oleic acid in the diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of dietary cis and trans fatty acids on serum lipoprotein[a] levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma cholesteryl ester transfer protein activity is increased when trans-elaidic acid is substituted for cis-oleic acid in the diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bjcardio.co.uk [bjcardio.co.uk]
Validating the Role of Enoyl-CoA Isomerase: A Comparative Guide to Knockout Mouse Models and Alternative Approaches
For researchers, scientists, and drug development professionals, understanding the precise function of enzymes within metabolic pathways is paramount. Enoyl-CoA isomerase (ECI) plays a crucial role in the beta-oxidation of unsaturated fatty acids, and elucidating its exact contribution is vital for developing therapies for metabolic disorders. This guide provides a comprehensive comparison of knockout mouse models and alternative methods used to validate the function of ECI, supported by experimental data and detailed protocols.
Knockout Mouse Models: A Powerful Tool for In Vivo Validation
The generation of knockout (KO) mouse models, where the gene encoding for enoyl-CoA isomerase is inactivated, has been instrumental in understanding its physiological role. These models allow for the study of the systemic effects of ECI deficiency.
Phenotypic Characteristics of Enoyl-CoA Isomerase Knockout Mice
Two primary knockout mouse models for enoyl-CoA isomerase have been described in the literature: a total knockout (eci-/-) and a specific knockout of the mitochondrial isoform (Eci1-/-).
The eci-/- mouse model exhibits a more severe phenotype, characterized by:
-
Hepatic steatosis: A significant accumulation of triglycerides in the liver, particularly under fasting conditions.
-
Dicarboxylic aciduria: The excretion of medium-chain unsaturated dicarboxylic acids in the urine, a reliable diagnostic marker for this genetic defect.[1]
-
Accumulation of unsaturated fatty acyl groups: Ester lipids show an increase in unsaturated fatty acyl groups.[1]
In contrast, the Eci1-/- mouse model displays a milder phenotype.[2][3] This is largely attributed to the compensatory action of a second mitochondrial enoyl-CoA isomerase, Eci2.[2][3] Key observations in Eci1-/- mice include:
-
Normal blood β-hydroxybutyrate levels upon food withdrawal.[2]
-
A trend towards lower blood glucose levels .[2]
-
Elevated blood levels of specific unsaturated acylcarnitines , particularly C12:1 acylcarnitine, which is more pronounced when fed an olive oil-rich diet.[2]
Quantitative Data from Knockout Mouse Studies
The following tables summarize key quantitative data comparing wild-type (WT) and Eci1 knockout (KO) mice, highlighting the metabolic consequences of Eci1 deficiency.
| Parameter | Genotype | Condition | Value | P-value | Reference |
| Blood β-hydroxybutyrate | WT | Food withdrawal | 1.09 mM | >0.05 | [2] |
| KO | Food withdrawal | 1.10 mM | >0.05 | [2] | |
| Blood Glucose | WT | Food withdrawal | 4.58 mM | 0.09 | [2] |
| KO | Food withdrawal | 3.87 mM | 0.09 | [2] | |
| C12:1 Acylcarnitine | WT | Food withdrawal | 0.03 μM | <0.01 | [2] |
| KO | Food withdrawal | 0.09 μM | <0.01 | [2] | |
| C12:1 Acylcarnitine | WT | Olive oil-rich diet | 0.01 μM | <0.01 | [2] |
| KO | Olive oil-rich diet | 0.04 μM | <0.01 | [2] |
Alternative Methods for Validating Enoyl-CoA Isomerase Function
While knockout mouse models provide invaluable in vivo data, other methods offer complementary approaches to validate the function of enoyl-CoA isomerase, often with advantages in terms of speed, cost, and the ability to dissect specific cellular mechanisms.
| Method | Description | Advantages | Disadvantages |
| RNA interference (shRNA/siRNA) | Gene silencing technique that reduces the expression of a target gene by introducing small interfering RNAs. | Rapid and cost-effective for transient knockdown in cell culture. Can be adapted for in vivo use with viral vectors. | Incomplete knockdown can lead to ambiguous results. Potential for off-target effects. |
| CRISPR/Cas9 Gene Editing | A powerful tool for creating targeted mutations, including gene knockouts, in cell lines and animal models. | High precision and efficiency. Can be used to create conditional knockouts and specific point mutations. | Potential for off-target mutations. Ethical considerations for germline editing in animals. |
| In Vitro Enzyme Assays | Direct measurement of ECI activity using purified enzyme or cell lysates and a specific substrate. | Allows for detailed kinetic analysis and characterization of enzyme properties. | Does not capture the complexity of the in vivo cellular environment. |
| Proteomics and Lipidomics | Comprehensive analysis of the proteome and lipidome in response to ECI perturbation. | Provides a global view of the molecular changes and can identify novel pathways and biomarkers. | Can be technically challenging and requires sophisticated data analysis. |
Experimental Protocols
Analysis of Acylcarnitines in Mouse Plasma by LC-MS/MS
This protocol describes the quantification of acylcarnitines in mouse plasma, a key method for assessing fatty acid oxidation defects.
Materials:
-
Mouse plasma
-
Acetonitrile (ACN)
-
Internal standard solution (e.g., d3-acetyl-, d3-palmitoyl-, and d3-octanoyl-carnitines)
-
LC-MS/MS system
Procedure:
-
To 50 µL of mouse plasma in a 96-well plate, add 10 µL of the internal standard working solution.
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex the plate for 30 seconds and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample onto the LC-MS/MS system for analysis. Chromatographic separation is typically achieved on a C18 column with a gradient elution.
Enoyl-CoA Isomerase Activity Assay
This spectrophotometric assay measures the activity of enoyl-CoA isomerase by monitoring the formation of the reaction product.
Materials:
-
Tissue homogenate or purified enzyme
-
Assay buffer (e.g., 0.2 M KPi, pH 8.0)
-
Substrate (e.g., 3,5-octadienoyl-CoA)
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture containing the assay buffer and substrate in a cuvette.
-
Initiate the reaction by adding the enzyme preparation (tissue homogenate or purified enzyme).
-
Monitor the increase in absorbance at 300 nm, which corresponds to the formation of 2,4-octadienoyl-CoA.
-
Calculate the enzyme activity based on the rate of change in absorbance and the extinction coefficient of the product (27,800 M-1 cm-1).[4]
RT-qPCR for Eci1 Gene Expression
This protocol outlines the measurement of Eci1 gene expression levels in mouse tissues.
Materials:
-
Mouse tissue (e.g., liver)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for Eci1 and a reference gene (e.g., Actb or Gapdh)
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from the mouse tissue using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA template, Eci1 primers, reference gene primers, and SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative CT (2-ΔΔCT) method to determine the relative expression of Eci1 normalized to the reference gene.
Signaling Pathways and Logical Relationships
Fatty Acid Beta-Oxidation Pathway
The following diagram illustrates the central role of enoyl-CoA isomerase in the beta-oxidation of unsaturated fatty acids.
Caption: Role of Enoyl-CoA Isomerase in β-oxidation.
Experimental Workflow for Validating ECI Function
This diagram outlines a typical experimental workflow for investigating the function of enoyl-CoA isomerase using a knockout mouse model.
Caption: Experimental workflow for ECI validation.
PPARα Signaling and Fatty Acid Oxidation
Enoyl-CoA isomerase is a target of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.
Caption: PPARα regulation of ECI and fatty acid oxidation.
References
Navigating the Maze: A Comparative Guide to Confirming cis-3-Octenoyl-CoA Identity in Biological Samples
For researchers, scientists, and drug development professionals, the accurate identification and quantification of specific acyl-Coenzyme A (acyl-CoA) species like cis-3-octenoyl-CoA are paramount for unraveling cellular metabolism in both health and disease. This guide provides an objective comparison of leading analytical techniques, complete with experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.
The inherent instability and low abundance of short-chain acyl-CoAs in complex biological matrices present significant analytical hurdles.[1] Choosing the right methodology is critical for generating reliable and reproducible data. This guide compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Enzymatic Assays.
Comparative Analysis of Analytical Methodologies
The primary methods for the analysis of short-chain fatty acids and their CoA esters include gas chromatography (GC), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE), often coupled with detection techniques like mass spectrometry (MS) or ultraviolet (UV) spectrophotometry.[2] For acyl-CoA analysis, LC-MS/MS has emerged as a particularly powerful and widely adopted technique due to its high sensitivity and specificity.[3][4][5]
| Feature | LC-MS/MS | HPLC-UV | Enzymatic Assays |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate (based on retention time) | High (based on enzyme-substrate specificity) |
| Sensitivity | Very High (femtomole to picomole range) | Moderate to Low | Variable, can be high with amplification |
| Quantitative Accuracy | High (with appropriate internal standards) | Moderate | Moderate to High |
| Structural Information | Yes (confirms molecular weight and structure) | No (infers identity from retention time) | No (indirectly confirms presence through activity) |
| Throughput | High | Moderate | Low to Moderate |
| Cost & Complexity | High | Moderate | Low to Moderate |
Experimental Protocols
Sample Preparation: A Critical First Step
A robust sample preparation protocol is essential for accurate acyl-CoA analysis, aiming to efficiently extract these molecules while minimizing degradation.
1. Tissue/Cell Homogenization:
-
Rapidly freeze tissue samples in liquid nitrogen to quench metabolic activity.
-
For cultured cells, wash with ice-cold phosphate-buffered saline (PBS) before harvesting.
-
Homogenize the sample in a cold extraction buffer. Common extraction solutions include mixtures of isopropanol (B130326) and aqueous potassium phosphate (B84403) buffer or methanol-chloroform. The use of 5-sulfosalicylic acid (SSA) for deproteinization can be advantageous as it may not require removal by solid-phase extraction (SPE), thus improving the recovery of certain analytes.
2. Extraction of Acyl-CoAs:
-
Following homogenization, a multi-step extraction is typically performed using organic solvents like methanol (B129727) and chloroform (B151607) to separate the more polar acyl-CoAs from non-polar lipids.
-
Centrifugation is used to separate the phases, with the acyl-CoAs remaining in the aqueous/methanol phase.
3. Solid-Phase Extraction (SPE) for Purification:
-
The extract is often further purified using a weak anion exchange SPE column to concentrate the acyl-CoAs and remove interfering substances.
-
The protocol involves conditioning the column, loading the sample, washing away impurities, and finally eluting the acyl-CoAs with a solution such as ammonium (B1175870) hydroxide (B78521) in methanol.
4. Sample Reconstitution:
-
The purified eluate is dried under a stream of nitrogen.
-
The dried extract is reconstituted in a solvent compatible with the subsequent analytical method, for example, 50% methanol, for LC-MS/MS analysis.
Method 1: LC-MS/MS for Definitive Identification
LC-MS/MS is the gold standard for identifying and quantifying specific acyl-CoA species. It offers high sensitivity and the ability to distinguish between structurally similar molecules.
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute analytes of increasing hydrophobicity.
-
Flow Rate: Typically around 0.5 mL/min.
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound. A neutral loss scan can also be used to identify all acyl-CoA species in a sample.
-
Internal Standards: The use of stable isotope-labeled internal standards (e.g., ¹³C-labeled octanoyl-CoA) is crucial for accurate quantification.
Method 2: HPLC with UV Detection
While less sensitive and specific than LC-MS/MS, HPLC with UV detection is a more accessible and cost-effective alternative.
-
Separation: Similar reversed-phase HPLC conditions as described for LC-MS/MS can be used.
-
Detection: The adenine (B156593) ring of Coenzyme A exhibits a characteristic UV absorbance at approximately 260 nm, which is used for detection.
-
Limitations: Co-elution with other UV-absorbing compounds can lead to inaccurate identification and quantification. This method cannot distinguish between isomers that have the same retention time.
Method 3: Enzymatic Assays
Enzymatic assays provide a functional confirmation of the presence of a specific acyl-CoA by measuring the activity of an enzyme for which it is a substrate. For intermediates of beta-oxidation like enoyl-CoAs, specific enzymes can be used.
-
Principle: An enzymatic reaction is set up where this compound is converted to a product, and the formation of this product or a cofactor (like NADH) is measured.
-
Example Reaction: Enoyl-CoA hydratase can convert the enoyl-CoA to 3-hydroxyacyl-CoA, which is then oxidized by 3-hydroxyacyl-CoA dehydrogenase, producing NADH.
-
Detection: The increase in NADH can be monitored fluorometrically or spectrophotometrically.
-
Specificity: The specificity of the assay depends entirely on the substrate specificity of the enzyme used.
Data Presentation: Quantitative Comparison
The following table presents hypothetical data for the concentration of this compound in mouse liver tissue, as determined by the different methods.
| Method | Mean Concentration (pmol/mg tissue) | Standard Deviation | Coefficient of Variation (%) |
| LC-MS/MS | 0.85 | 0.07 | 8.2 |
| HPLC-UV | 1.12 | 0.25 | 22.3 |
| Enzymatic Assay | 0.79 | 0.15 | 19.0 |
As the data suggests, LC-MS/MS typically provides the highest precision.
Visualizing Relationships and Pathways
Conclusion
Confirming the identity of this compound in biological samples requires careful consideration of the analytical methods available. For unambiguous identification and precise quantification, LC-MS/MS stands out as the superior technique . However, HPLC-UV and enzymatic assays remain valuable tools, particularly in scenarios where cost and accessibility are major considerations, or when functional data is the primary goal. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and advance their understanding of metabolic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Acyl-CoA Analysis: Cross-Validation of HPLC and Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals navigating the complexities of metabolic analysis, the accurate quantification of acyl-Coenzyme A (acyl-CoA) thioesters is paramount. These molecules are central players in numerous metabolic pathways, and their precise measurement is critical for understanding cellular energy status, disease pathogenesis, and the efficacy of therapeutic interventions. This guide provides an objective comparison of two predominant analytical techniques for acyl-CoA analysis: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Supported by experimental data from the scientific literature, this document aims to equip researchers with the knowledge to select the most appropriate methodology for their specific research needs.
The analysis of acyl-CoAs is challenging due to their low abundance, inherent instability, and the structural similarity across a wide range of species.[1] Both HPLC and LC-MS/MS have been successfully employed for their quantification, each presenting a unique set of advantages and limitations.[2] While HPLC offers a cost-effective and robust platform, LC-MS/MS provides unparalleled sensitivity and specificity.[3][4] This guide will delve into the experimental protocols for each technique and present a comparative analysis of their performance characteristics.
Comparative Performance of HPLC and LC-MS/MS for Acyl-CoA Analysis
The choice between HPLC and LC-MS/MS for acyl-CoA analysis often hinges on the specific requirements of the study, such as the desired sensitivity, the number of analytes, and the complexity of the sample matrix. The following table summarizes key quantitative performance metrics for each technique, compiled from various studies.
| Parameter | HPLC (UV/Fluorescence Detection) | LC-MS/MS | Reference(s) |
| Limit of Detection (LOD) | pmol range (e.g., < 3 pmol for total acyl-CoAs) | fmol to low pmol range (e.g., as low as 6 fmol for derivatized acyl-CoAs) | [4][5] |
| Limit of Quantification (LOQ) | pmol range | fmol to low pmol range | [4] |
| Linearity (R²) | >0.99 | >0.99 | [3][4] |
| Precision (RSD%) | <1-3% for standards and biological samples | < 5-15% | [4][6][7] |
| Specificity | Moderate (risk of co-elution with structurally similar compounds) | High (based on mass-to-charge ratio and fragmentation patterns) | [3] |
| Throughput | Moderate | High | [4] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reliable acyl-CoA analysis. Below are representative methodologies for both HPLC and LC-MS/MS techniques, based on established protocols in the literature.
Acyl-CoA Extraction from Tissues and Cells
A critical first step for both methods is the efficient and rapid extraction of acyl-CoAs while minimizing degradation.
-
Tissue Homogenization: Frozen tissue samples (e.g., ~40 mg) are homogenized on ice in a solution such as 100 mM potassium phosphate (B84403) buffer (pH 4.9) and an organic solvent mixture like acetonitrile (B52724):2-propanol:methanol (B129727).[6]
-
Cell Lysis: For cultured cells, extraction is often performed using cold 80% methanol.[8]
-
Internal Standards: An internal standard, such as heptadecanoyl-CoA, is typically added at the beginning of the extraction process to control for variability.[5][6]
-
Phase Separation and Purification: The homogenate is subjected to centrifugation to pellet proteins and other cellular debris.[6] For LC-MS/MS analysis, a solid-phase extraction (SPE) step using a C18 or anion-exchange cartridge is often employed to remove interfering substances and enrich for acyl-CoAs.[5][9]
HPLC Method with UV or Fluorescence Detection
This method is well-suited for quantifying the more abundant acyl-CoA species.
-
Derivatization (for Fluorescence Detection): For enhanced sensitivity, acyl-CoAs can be derivatized to their fluorescent acyl etheno-CoA derivatives using chloroacetaldehyde.[5]
-
Chromatographic Separation:
-
Detection:
-
UV Detection: The eluent is monitored at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) ring of Coenzyme A.[5]
-
Fluorescence Detection: For derivatized acyl-CoAs, a fluorescence detector is used with appropriate excitation and emission wavelengths.[5]
-
LC-MS/MS Method
LC-MS/MS is the method of choice for high-sensitivity, high-throughput, and comprehensive profiling of a wide range of acyl-CoA species.
-
Chromatographic Separation (UPLC/UHPLC):
-
Column: A C18 or C8 reversed-phase column, often with smaller particle sizes (e.g., 1.7 µm), is used for ultra-high performance liquid chromatography (UPLC/UHPLC) to achieve better resolution and faster separation.[6][8]
-
Mobile Phase: A binary gradient is common, for example, using water with 5 mM ammonium (B1175870) acetate (B1210297) (pH 6.8) as mobile phase A and methanol as mobile phase B.[8] Another option involves using 15 mM ammonium hydroxide (B78521) in water and acetonitrile.[6]
-
Flow Rate: A typical flow rate is around 0.4 ml/min.[6]
-
-
Mass Spectrometry Detection:
-
Ionization: Positive electrospray ionization (ESI+) is frequently used.[6]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard for quantification, offering high selectivity and sensitivity.[3][8] This involves monitoring specific precursor-to-product ion transitions for each acyl-CoA species. A common fragmentation is the neutral loss of the adenosine (B11128) diphosphate (B83284) portion.[8]
-
Visualizing the Workflow: From Sample to Data
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Cross-Validation: Ensuring Data Integrity
Cross-validation of results between HPLC and LC-MS/MS can provide a high degree of confidence in the quantitative data. This process involves analyzing the same set of samples with both methods and comparing the quantitative results for common analytes.
Conclusion
The choice between HPLC and LC-MS/MS for acyl-CoA analysis is contingent on the specific research question, available resources, and the desired level of sensitivity and specificity. HPLC with UV or fluorescence detection offers a robust and cost-effective method for the quantification of more abundant acyl-CoA species.[7] In contrast, LC-MS/MS provides superior sensitivity, specificity, and throughput, making it the ideal choice for comprehensive acyl-CoA profiling and the analysis of low-abundance species.[2][3] For critical applications, cross-validation of data between these two platforms can provide the highest level of confidence in the analytical results. Researchers should carefully consider the advantages and limitations of each technique to select the most appropriate method for their studies.
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling cis-3-octenoyl-CoA
Essential Safety and Handling Guide for cis-3-Octenoyl-CoA
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. Therefore, this guidance is based on safety protocols for handling chemicals with unknown toxicity and data from structurally related compounds. One such related compound is classified as acutely toxic, with hazard statements indicating it may be fatal if swallowed or in contact with skin. Consequently, this compound must be treated as a hazardous substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and proper disposal.
Personal Protective Equipment (PPE)
Given the potential for high toxicity, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for handling this compound.
| Body Part | Protection Level | Specific Requirements | Rationale |
| Hands | Critical | Double-glove with chemically resistant gloves (e.g., nitrile). Inspect gloves for any defects before use. Change gloves immediately if contaminated. | Prevents dermal absorption, which can be a route for acute toxicity. |
| Eyes/Face | Critical | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is required when there is a splash hazard. | Protects against accidental splashes that could cause eye damage or systemic toxicity. |
| Body | Essential | A lab coat must be worn at all times. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or coveralls should be worn over the lab coat. | Provides a barrier against skin contact with the substance. |
| Respiratory | As Needed | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure[1]. If there is a risk of aerosol generation and a fume hood is not available, a respirator may be required. Consult with your institution's environmental health and safety (EHS) department for respirator selection. | Protects against inhalation of any aerosols or volatile contaminants. |
Handling Procedures
All handling of this compound should occur in a designated area within a laboratory.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Put on all required PPE as detailed in the table above.
-
-
Weighing and Aliquoting:
-
If working with a solid form, conduct all weighing and handling within a chemical fume hood to prevent inhalation of dust.
-
Use dedicated, clearly labeled spatulas and weigh boats.
-
If in solution, use a calibrated pipette with disposable tips to transfer the liquid.
-
-
Experimental Use:
-
Keep containers of this compound sealed when not in use.
-
Avoid direct contact with the substance.
-
If any spills occur, follow the spill cleanup procedure outlined below.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Procedure |
| Unused this compound | Labeled hazardous waste container (original container if possible). | Dispose of as hazardous chemical waste through your institution's EHS-approved waste management program. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled solid hazardous waste container. | Place all disposable items that have come into contact with the chemical into a designated solid waste container. |
| Contaminated PPE (e.g., gloves) | Labeled solid hazardous waste container. | Dispose of all contaminated PPE as solid hazardous waste. |
| Aqueous Waste Containing this compound | Labeled aqueous hazardous waste container. | Collect all aqueous solutions containing the chemical in a designated, sealed waste container. |
| Organic Solvent Waste Containing this compound | Labeled organic hazardous waste container. | Collect all organic solvent solutions containing the chemical in a designated, sealed waste container. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container. For larger spills, contact your institution's EHS department immediately. |
Visualized Workflow
The following diagram illustrates the standard operational workflow for handling this compound, emphasizing safety at each step.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
